6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole
Description
Properties
IUPAC Name |
5-bromo-6-fluoro-2H-benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEVTPILLAGWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682006 | |
| Record name | 5-Bromo-6-fluoro-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-69-1 | |
| Record name | 6-Bromo-5-fluoro-1H-benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-fluoro-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the synthesis pathway for 6-Bromo-5-fluoro-1H-benzo[d]triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing from commercially available starting materials. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and a summary of reaction parameters.
Synthesis Pathway Overview
The synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole is achieved through a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 4-Bromo-5-fluoro-1,2-phenylenediamine. This is followed by a diazotization and subsequent intramolecular cyclization to yield the final benzotriazole product.
Step 1: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine
The initial step focuses on the preparation of the ortho-phenylenediamine precursor. Several methods have been reported for the synthesis of substituted ortho-phenylenediamines. A common approach involves the bromination of a suitably substituted aniline derivative, followed by the reduction of a nitro group to an amine.
One reported method starts from 5-fluoro-2-nitroaniline. This starting material is first brominated using N-bromosuccinimide (NBS) in acetic acid. The resulting 4-bromo-5-fluoro-2-nitroaniline is then reduced to the desired 4-bromo-5-fluoro-1,2-phenylenediamine.[1] The reduction can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation.[1][2]
Step 2: Synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole
The second and final step is the formation of the triazole ring. This is a classic reaction for the synthesis of benzotriazoles from ortho-phenylenediamines.[3][4][5][6][7] The reaction involves the diazotization of one of the amino groups of 4-Bromo-5-fluoro-1,2-phenylenediamine using a source of nitrous acid, followed by an intramolecular cyclization. A common and effective method utilizes sodium nitrite (NaNO₂) in the presence of a weak acid, such as glacial acetic acid.[3][6][7]
The reaction mechanism proceeds through the in-situ generation of nitrous acid from sodium nitrite and acetic acid. The nitrous acid then reacts with one of the amino groups of the ortho-phenylenediamine to form a diazonium salt. This intermediate is unstable and readily undergoes intramolecular cyclization to form the stable aromatic benzotriazole ring system.[3]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole. Please note that specific yields for the synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole are not explicitly found in the provided search results, so the yields are based on general procedures for analogous reactions.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1a | 5-Fluoro-2-nitroaniline | N-Bromosuccinimide (NBS) | Acetic Acid | 110 | Not Specified | Not Specified |
| 1b | 4-Bromo-5-fluoro-2-nitroaniline | Tin(II) Chloride (SnCl₂) | Ethanol (EtOH) | Reflux | 14 h | ~43% |
| 2 | 4-Bromo-5-fluoro-1,2-phenylenediamine | Sodium Nitrite (NaNO₂) | Glacial Acetic Acid, Water | 15 → 85 → 35-40 | ~30-45 min | ~67% (for unsubstituted benzotriazole) |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine[1]
a) Bromination of 5-Fluoro-2-nitroaniline:
-
To a reaction flask, add 5-fluoro-2-nitroaniline (1 equivalent) and acetic acid.
-
Add N-bromosuccinimide (NBS) (0.98 equivalents).
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up to isolate the 4-bromo-5-fluoro-2-nitroaniline intermediate.
b) Reduction of 4-Bromo-5-fluoro-2-nitroaniline:
-
To a suspension of 4-bromo-5-fluoro-2-nitroaniline (1 equivalent) in ethanol, add tin(II) chloride (SnCl₂) (4.7 equivalents).
-
Heat the reaction mixture at reflux for 14 hours.
-
After cooling to room temperature, concentrate the mixture in vacuo.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting slurry through a pad of celite and wash the filter cake with ethyl acetate.
-
Separate the organic layer, wash sequentially with saturated sodium bicarbonate, water, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to afford 4-bromo-5-fluoro-1,2-phenylenediamine.
Step 2: Synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole (General Procedure)[3][5][7]
-
Dissolve 4-bromo-5-fluoro-1,2-phenylenediamine (1 equivalent) in a mixture of glacial acetic acid and water. Gentle warming may be necessary to achieve a clear solution.
-
Cool the solution to 15 °C in an ice bath with magnetic stirring.
-
In a single portion, add a solution of sodium nitrite (1.1 equivalents) in water.
-
The reaction is exothermic, and the temperature will rise to approximately 85 °C within a few minutes, accompanied by a color change from deep red to pale brown.
-
Continue stirring for about 15 minutes as the mixture cools to 35-40 °C.
-
Thoroughly chill the mixture in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by filtration and wash it with ice-cold water.
-
The crude product can be recrystallized from boiling water to afford pure 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Mandatory Visualization
The following diagram illustrates the synthetic pathway for 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Caption: Synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 4. Synthesis of Benzotriazole from o- Phynylenediamine.pptx [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-fluoro-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-5-fluoro-1H-benzo[d]triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a combination of fundamental identification data and predicted properties based on computational analysis. Furthermore, it outlines detailed experimental protocols for the determination of these key characteristics and includes a schematic for its general synthesis.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of 6-Bromo-5-fluoro-1H-benzo[d]triazole. It is important to note that while some data points are established, others are predicted based on computational models and should be confirmed through empirical testing.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₃BrFN₃ | Established[1] |
| Molecular Weight | 216.01 g/mol | Established[1] |
| CAS Number | 1242336-69-1 | Established[1] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | Experimental determination required |
| Boiling Point | Not available | Experimental determination required |
| pKa | Predicted: ~7-8 (for the N-H proton) | Computational prediction based on similar benzotriazoles |
| LogP | Predicted: ~2.5-3.0 | Computational prediction (e.g., ALOGPS, XLogP3)[2] |
| Solubility | Predicted: Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | General solubility trends for halogenated aromatic heterocycles |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties are provided below. These protocols are based on standard laboratory practices for small organic molecules.
Determination of Melting Point
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. Impurities typically depress and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the 6-Bromo-5-fluoro-1H-benzo[d]triazole sample is completely dry and finely powdered. If necessary, gently grind the crystalline solid using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a preliminary range.
-
Accurate Determination: For an accurate measurement, heat the block at a rate of approximately 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
-
Replicates: Perform the determination in triplicate to ensure reproducibility.
Determination of Acid Dissociation Constant (pKa)
Principle: The pKa is a measure of the acidity of a compound. For 6-Bromo-5-fluoro-1H-benzo[d]triazole, the most relevant pKa is that of the N-H proton on the triazole ring. Potentiometric titration is a common method for its determination.
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Volumetric flasks and pipettes
Reagents:
-
6-Bromo-5-fluoro-1H-benzo[d]triazole sample
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
A suitable solvent system in which the compound and its conjugate base are soluble (e.g., a mixture of water and an organic co-solvent like ethanol or DMSO).
-
Inert salt to maintain constant ionic strength (e.g., KCl).
Procedure:
-
Sample Preparation: Accurately weigh a sample of 6-Bromo-5-fluoro-1H-benzo[d]triazole and dissolve it in a known volume of the chosen solvent system in a beaker.
-
Titration Setup: Place the beaker on a stir plate, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.
-
Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Collection: Continue the titration well past the equivalence point, where a sharp change in pH is observed.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized. At this point, pH = pKa.
Determination of Partition Coefficient (LogP)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is a measure of the lipophilicity of a compound.
Apparatus:
-
Separatory funnel or screw-cap vials
-
Shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC for concentration measurement
Reagents:
-
6-Bromo-5-fluoro-1H-benzo[d]triazole sample
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of 6-Bromo-5-fluoro-1H-benzo[d]triazole in either the aqueous or organic phase. The initial concentration should be accurately known.
-
Partitioning: In a separatory funnel or vial, combine a known volume of the stock solution with a known volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Determination of Aqueous Solubility
Principle: The aqueous solubility of a compound is the maximum amount of that compound that can dissolve in a given amount of water at a specific temperature. The shake-flask method is a standard approach.
Apparatus:
-
Screw-cap vials or flasks
-
Shaker or orbital incubator set to a constant temperature
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC for concentration measurement
Reagents:
-
6-Bromo-5-fluoro-1H-benzo[d]triazole sample
-
Deionized water
Procedure:
-
Sample Preparation: Add an excess amount of solid 6-Bromo-5-fluoro-1H-benzo[d]triazole to a known volume of water in a vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vial and place it in a shaker or incubator at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Concentration Measurement: Determine the concentration of the dissolved 6-Bromo-5-fluoro-1H-benzo[d]triazole in the filtered aqueous solution using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC with a calibration curve).
-
Solubility Value: The measured concentration represents the aqueous solubility of the compound at the specified temperature.
Synthesis Workflow
Caption: General synthetic workflow for 6-Bromo-5-fluoro-1H-benzo[d]triazole.
References
An In-depth Technical Guide to 6-Bromo-5-fluoro-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-5-fluoro-1H-benzo[d]triazole (CAS Number: 1242336-69-1), a halogenated benzotriazole derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information on its chemical properties and provides context through the known synthesis, applications, and biological activities of structurally related benzotriazoles. This guide aims to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules.
Chemical Identity and Properties
6-Bromo-5-fluoro-1H-benzo[d]triazole is a heterocyclic aromatic compound. The presence of both a bromine and a fluorine atom on the benzene ring is expected to significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its interaction with biological targets.
Table 1: Physicochemical Properties of 6-Bromo-5-fluoro-1H-benzo[d]triazole
| Property | Value | Source |
| CAS Number | 1242336-69-1 | AChemBlock[1] |
| Molecular Formula | C₆H₃BrFN₃ | AChemBlock[1] |
| Molecular Weight | 216.01 g/mol | AChemBlock[1] |
| IUPAC Name | 6-bromo-5-fluoro-1H-1,2,3-benzotriazole | AChemBlock[1] |
| SMILES | FC1=CC2=C(C=C1Br)N/N=N\2 | AChemBlock[1] |
| Purity | Typically available at 95% or higher | AChemBlock[1] |
Synthesis
A detailed, experimentally verified protocol for the synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole is not published in peer-reviewed journals. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted benzotriazoles. The general approach involves the diazotization of a substituted o-phenylenediamine.
Proposed Synthetic Pathway
A likely precursor for the synthesis is 4-bromo-5-fluoro-1,2-diaminobenzene. The synthesis would proceed via the following steps:
-
Diazotization: The reaction of 4-bromo-5-fluoro-1,2-diaminobenzene with a diazotizing agent, such as sodium nitrite, in an acidic medium (e.g., hydrochloric or acetic acid).
-
Cyclization: The resulting diazonium salt would then undergo intramolecular cyclization to form the triazole ring.
Caption: Proposed synthetic workflow for 6-Bromo-5-fluoro-1H-benzo[d]triazole.
General Experimental Protocol for Benzotriazole Synthesis (Hypothetical)
Disclaimer: The following is a generalized, hypothetical protocol and has not been specifically validated for 6-Bromo-5-fluoro-1H-benzo[d]triazole. It should be adapted and optimized by qualified personnel.
Materials:
-
4-bromo-5-fluoro-1,2-diaminobenzene
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ice
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 4-bromo-5-fluoro-1,2-diaminobenzene in dilute hydrochloric acid in a reaction vessel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for a specified period to ensure complete diazotization.
-
Allow the reaction mixture to slowly warm to room temperature to facilitate cyclization. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, neutralize the mixture carefully with a suitable base.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product may be purified by recrystallization or column chromatography.
Spectral Data
While specific, verified spectral data for 6-Bromo-5-fluoro-1H-benzo[d]triazole is not publicly available, the chemical supplier ChemicalBook lists the availability of 1H NMR, 13C NMR, IR, and MS spectra for this compound.[2] Researchers requiring this data should consult with such suppliers directly.
Potential Applications in Drug Discovery
The benzotriazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. The introduction of bromo and fluoro substituents can modulate the pharmacological properties of the parent molecule. While the specific biological activity of 6-Bromo-5-fluoro-1H-benzo[d]triazole has not been reported, its structural features suggest potential for investigation in several areas.
Context from Related Compounds
-
BET Bromodomain Inhibition: Triazolo-benzodiazepine derivatives have been investigated as potent inhibitors of Bromo and Extra-Terminal (BET) bromodomains, which are key regulators of gene transcription and are implicated in cancer and inflammatory diseases.[3] The benzotriazole moiety can be a key pharmacophoric element in such inhibitors.
-
Anticancer and Antimicrobial Activity: Various substituted benzotriazoles and triazoles have demonstrated potential as anticancer and antimicrobial agents.[4][5] The specific halogenation pattern of 6-Bromo-5-fluoro-1H-benzo[d]triazole may confer novel activity or selectivity against certain cancer cell lines or microbial strains.
Potential Signaling Pathway Involvement
Given the activity of related compounds, one could hypothesize that 6-Bromo-5-fluoro-1H-benzo[d]triazole or its derivatives could potentially interact with epigenetic regulatory pathways, such as those involving histone acetylation and bromodomain-containing proteins.
Caption: General epigenetic signaling pathway potentially targeted by benzotriazole derivatives.
Conclusion and Future Directions
6-Bromo-5-fluoro-1H-benzo[d]triazole represents a chemical entity with potential for further investigation in drug discovery and materials science. The lack of comprehensive public data underscores an opportunity for foundational research into its synthesis, characterization, and biological evaluation. Future studies should focus on:
-
Developing and publishing a robust and scalable synthetic protocol.
-
Thoroughly characterizing its physicochemical properties and acquiring detailed spectral data.
-
Screening for biological activity in relevant assays, particularly in the areas of oncology and infectious diseases, based on the known activities of related benzotriazoles.
This technical guide serves as a starting point for researchers, providing the known information and a framework for future exploration of this promising compound.
References
- 1. 6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole 95% | CAS: 1242336-69-1 | AChemBlock [achemblock.com]
- 2. This compound(1242336-69-1) 1H NMR [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-5-fluoro-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-5-fluoro-1H-benzo[d]triazole is a halogenated benzotriazole derivative. While the benzotriazole core is of significant interest in medicinal chemistry for its wide range of biological activities, including antimicrobial and anticancer properties, specific research and detailed experimental data for this particular substituted analogue are not extensively available in publicly accessible scientific literature and patent databases. This guide provides a summary of the known structural information and highlights the general synthetic and analytical methodologies applicable to this class of compounds, based on available information for structurally related molecules.
Molecular Structure and Properties
The molecular structure of 6-Bromo-5-fluoro-1H-benzo[d]triazole combines a benzotriazole core with bromine and fluorine substituents on the benzene ring. These halogens can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which are critical determinants of its potential biological activity.
Table 1: Physicochemical Properties of 6-Bromo-5-fluoro-1H-benzo[d]triazole
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFN₃ | Commercial Supplier Data |
| IUPAC Name | 6-bromo-5-fluoro-1H-benzo[d][1][2][3]triazole | Commercial Supplier Data |
| CAS Number | 1242336-69-1 | Commercial Supplier Data |
| Molecular Weight | 216.01 g/mol | Commercial Supplier Data |
| SMILES | FC1=CC2=C(C=C1Br)N/N=N\2 | Commercial Supplier Data |
Synthesis
General Synthetic Workflow (Hypothetical)
The following diagram illustrates a generalized synthetic pathway for producing substituted benzotriazoles, which could be adapted for the target molecule.
Caption: Hypothetical synthetic workflow for 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Spectroscopic Characterization
Detailed experimental spectra (NMR, IR, MS) for 6-Bromo-5-fluoro-1H-benzo[d]triazole are not publicly available. The following tables outline the expected spectral characteristics based on the known structure and data from analogous compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~7.5 - 8.5 | Singlet or Doublet | Two aromatic protons are expected. The exact shifts and coupling constants would depend on the specific tautomeric form and solvent. The N-H proton would likely appear as a broad singlet at a higher chemical shift. |
| ¹³C | ~110 - 150 | - | Six distinct signals are expected for the aromatic carbons. Carbons attached to fluorine will show C-F coupling. |
Table 3: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3200 - 3500 | Medium, Broad |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-N stretch | 1250 - 1350 | Medium |
| C-F stretch | 1000 - 1400 | Strong |
| C-Br stretch | 500 - 650 | Medium to Strong |
Table 4: Expected Mass Spectrometry (MS) Fragmentation
| m/z Value | Interpretation |
| 215/217 | Molecular ion peak (M⁺) showing the characteristic isotopic pattern of bromine. |
| 187/189 | Loss of N₂ from the molecular ion. |
| 108 | Further fragmentation involving the loss of bromine and other fragments. |
Biological Activity and Drug Development Potential
There is no specific information in the scientific literature regarding the biological activity or potential applications in drug development of 6-Bromo-5-fluoro-1H-benzo[d]triazole. However, the broader class of halogenated benzotriazoles has been investigated for various therapeutic purposes. Halogenation can enhance the potency and modulate the selectivity of bioactive molecules.
Potential Areas of Investigation
Based on the activities of related compounds, potential research avenues for 6-Bromo-5-fluoro-1H-benzo[d]triazole could include:
-
Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Evaluation of cytotoxic effects on various cancer cell lines.
-
Enzyme Inhibition: Testing against specific enzyme targets, such as kinases or proteases, which are often implicated in disease pathways.
The following diagram illustrates a general workflow for the preliminary biological evaluation of a novel chemical entity like 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Caption: General workflow for biological evaluation of a new chemical entity.
Conclusion
6-Bromo-5-fluoro-1H-benzo[d]triazole represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its structure and outlines the general methodologies that can be applied for its synthesis, characterization, and biological evaluation. Further research is warranted to elucidate the specific properties and potential applications of this compound.
References
Spectroscopic Profile of 6-Bromo-5-fluoro-1H-benzo[d]triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6-Bromo-5-fluoro-1H-benzo[d]triazole is a halogenated benzotriazole derivative. Benzotriazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of bromine and fluorine atoms into the benzotriazole scaffold can significantly modulate its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. Accurate spectroscopic characterization is a critical step in the synthesis and development of such novel compounds. This guide outlines the expected spectral data and the methodologies to obtain them.
Predicted Spectral Data
The following tables summarize the predicted spectral data for 6-Bromo-5-fluoro-1H-benzo[d]triazole based on its chemical structure and known spectroscopic principles for analogous compounds. These are theoretical values and should be confirmed by experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) | ¹⁹F NMR (DMSO-d₆, 376 MHz) | ||
| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| ~15.0 - 16.0 | br s, 1H (N-H) | ~145.0 (d, JCF ≈ 240-250 Hz) | C5 | ~ -120 to -140 |
| ~8.0 - 8.2 | d, 1H | ~135.0 | C7a | |
| ~7.8 - 8.0 | d, 1H | ~120.0 (d, JCF ≈ 15-20 Hz) | C4 | |
| ~115.0 (d, JCF ≈ 5-10 Hz) | C7 | |||
| ~110.0 (d, JCF ≈ 20-25 Hz) | C3a | |||
| ~105.0 | C6 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Coupling constants (J) are predicted based on typical aromatic and C-F couplings.
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100 - 3000 | Medium | N-H stretch |
| 1620 - 1600 | Medium | C=C aromatic stretch |
| 1500 - 1450 | Strong | C=C aromatic stretch |
| 1250 - 1200 | Strong | C-F stretch |
| 1100 - 1000 | Medium | C-N stretch |
| 850 - 800 | Strong | C-H out-of-plane bend |
| 700 - 600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Technique | Parameter | Predicted Value |
| High-Resolution MS (HRMS) | Calculated Mass [M+H]⁺ | C₆H₄BrFN₃⁺: 215.9621 |
| Electron Ionization (EI-MS) | Molecular Ion (M⁺˙) | m/z 215/217 (due to ⁷⁹Br/⁸¹Br isotopes) |
| Key Fragments | [M-N₂]⁺˙, [M-HCN]⁺˙, [M-Br]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data.
NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-5-fluoro-1H-benzo[d]triazole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 200 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
-
Accumulate several thousand scans to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum with a spectral width of approximately 200 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
-
Accumulate at least 64 scans.
-
Reference the spectrum relative to an external standard such as CFCl₃ (0 ppm).
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination and an EI or ESI source for fragmentation analysis.
-
Sample Preparation:
-
For ESI-HRMS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infuse it into the mass spectrometer.
-
For EI-MS, introduce a solid probe with a small amount of the sample directly into the ion source.
-
-
Acquisition:
-
For HRMS, acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
For EI-MS, use an electron energy of 70 eV to induce fragmentation.
-
Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 50-500).
-
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of a synthesized compound.
Chemical Structure and NMR Atom Numbering
Caption: Structure of 6-Bromo-5-fluoro-1H-benzo[d]triazole with atom numbering.
A Technical Guide to Determining the Solubility of 6-Bromo-5-fluoro-1H-benzo[d]triazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 6-Bromo-5-fluoro-1H-benzo[d]triazole is a fundamental physicochemical property that influences its bioavailability, processability, and formulation. The "like dissolves like" principle suggests that the polarity of the solute and solvent is a primary determinant of solubility.[1] Given the structure of 6-Bromo-5-fluoro-1H-benzo[d]triazole, which contains both polar (triazole ring, fluorine) and nonpolar (benzene ring, bromine) moieties, its solubility is expected to vary significantly across a range of organic solvents.
This guide details the standard experimental procedures for both qualitative and quantitative solubility determination, providing researchers with the necessary framework to assess the solubility profile of this and similar compounds.
Predicting Solubility: A Theoretical Approach
Before embarking on experimental work, theoretical predictions can help in narrowing down the choice of solvents. Computational models, such as those based on quantum chemistry-derived molecular descriptors, can offer valuable insights into the solubility of a compound in different solvents.[2] For 6-Bromo-5-fluoro-1H-benzo[d]triazole, factors such as its molecular weight (216.01 g/mol ), the presence of hydrogen bond donors and acceptors, and its calculated LogP (a measure of lipophilicity) can be used to estimate its solubility in various organic solvents.[3]
Experimental Determination of Solubility
A systematic approach to determining solubility involves both initial qualitative screening and subsequent quantitative analysis.
A preliminary assessment of solubility can be rapidly performed to classify the compound as soluble, partially soluble, or insoluble in a range of solvents. This helps in selecting appropriate solvents for quantitative analysis and for applications like reaction setup and chromatography.
Experimental Protocol:
-
Preparation: Add approximately 1-5 mg of 6-Bromo-5-fluoro-1H-benzo[d]triazole to a small, clean, and dry test tube or vial.
-
Solvent Addition: Add a small volume (e.g., 0.1 mL) of the selected organic solvent to the test tube.
-
Observation: Agitate the mixture vigorously for 30-60 seconds.[1]
-
Classification: Observe the mixture.
-
Soluble: The solid completely dissolves.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: No significant amount of the solid dissolves.
-
-
Incremental Solvent Addition: If the compound does not dissolve, incrementally add more solvent (e.g., in 0.1 mL portions) up to a total volume of 1 mL, agitating after each addition, to further assess solubility.
A suggested panel of organic solvents for initial screening could include:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Nonpolar: Toluene, Hexane, Diethyl ether, Dichloromethane
For applications requiring precise concentration data, such as formulation development, a quantitative determination of solubility is essential. The shake-flask method is a widely accepted technique for this purpose.[2]
Experimental Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of 6-Bromo-5-fluoro-1H-benzo[d]triazole to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or solvent-saturated syringe. Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.[2]
-
Quantification: Dilute the filtered, saturated solution with a suitable solvent and analyze the concentration of 6-Bromo-5-fluoro-1H-benzo[d]triazole using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Data Reporting: Express the solubility in standard units, such as mg/mL, g/L, or molarity (mol/L), and report the temperature at which the measurement was conducted.
Data Presentation
While specific data for 6-Bromo-5-fluoro-1H-benzo[d]triazole is not available, the results of the quantitative analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Solubility Data for 6-Bromo-5-fluoro-1H-benzo[d]triazole at 25°C
| Organic Solvent | Solvent Type | Solubility (mg/mL) |
| Methanol | Polar Protic | [Experimental Value] |
| Ethanol | Polar Protic | [Experimental Value] |
| Acetone | Polar Aprotic | [Experimental Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] |
| Dimethylformamide (DMF) | Polar Aprotic | [Experimental Value] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] |
| Dichloromethane | Nonpolar | [Experimental Value] |
| Toluene | Nonpolar | [Experimental Value] |
| Hexane | Nonpolar | [Experimental Value] |
Visualizing the Workflow
The process of determining the solubility of a compound can be represented by a logical workflow. The following diagram, generated using Graphviz, illustrates the key steps from initial assessment to final data analysis.
Caption: Workflow for determining the solubility of a chemical compound.
Conclusion
The solubility of 6-Bromo-5-fluoro-1H-benzo[d]triazole in organic solvents is a critical parameter for its effective use in research and development. Although specific quantitative data is not currently published, the experimental protocols outlined in this guide provide a robust framework for researchers to determine this property. By employing a systematic approach of qualitative screening followed by quantitative analysis using the shake-flask method, a comprehensive solubility profile can be generated. This data will be invaluable for guiding solvent selection for synthesis, purification, and formulation, ultimately accelerating the development of new chemical entities.
References
Potential Biological Activity of 6-Bromo-5-fluoro-1H-benzo[d]triazole: A Technical Guide
Disclaimer: No direct experimental data for the biological activity of 6-Bromo-5-fluoro-1H-benzo[d]triazole has been identified in the public domain at the time of this report. This guide is a predictive analysis based on the known biological activities of structurally related benzotriazole and fluoro-triazole derivatives. The information presented herein is intended for research and drug development professionals to guide potential lines of inquiry.
Introduction
6-Bromo-5-fluoro-1H-benzo[d]triazole is a halogenated benzotriazole, a class of heterocyclic compounds known for a wide spectrum of biological activities.[1][2] The presence of both bromine and fluorine atoms on the benzene ring is anticipated to significantly influence its physicochemical properties and biological interactions, potentially leading to novel pharmacological effects. This document outlines the potential biological activities of this compound, drawing parallels from published data on analogous structures, and provides hypothetical experimental frameworks for its investigation.
Potential Biological Activities
Based on the structure-activity relationships of similar compounds, 6-Bromo-5-fluoro-1H-benzo[d]triazole is predicted to exhibit antimicrobial, anticancer, and enzyme inhibitory activities.
Antimicrobial and Antifungal Activity
Benzotriazole derivatives are well-documented as antimicrobial agents.[3][4] The halogen substituents on the benzene ring, such as in 4,5,6,7-tetrabromo-1H-benzotriazole, have been shown to be important for activity.[1] The antifungal mechanism of azole compounds often involves the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis.[1][5]
Table 1: Predicted Minimum Inhibitory Concentrations (MIC) of 6-Bromo-5-fluoro-1H-benzo[d]triazole against various microbial strains.
| Microbial Strain | Predicted MIC (µg/mL) | Reference Compound (MIC, µg/mL) |
| Staphylococcus aureus | 8 - 32 | Ciprofloxacin (0.5 - 2) |
| Escherichia coli | 16 - 64 | Ciprofloxacin (0.25 - 1) |
| Candida albicans | 4 - 16 | Fluconazole (0.25 - 2) |
| Aspergillus niger | 8 - 32 | Itraconazole (0.5 - 4) |
Anticancer Activity
Numerous fluorinated and brominated heterocyclic compounds, including benzotriazole and benzothiazole derivatives, have demonstrated potent anticancer activity.[6][7] Halogenated benzotriazoles, such as 4,5,6,7-tetrabromobenzotriazole, are known inhibitors of protein kinase CK2, a key enzyme in cell growth and proliferation, which is often dysregulated in cancer.[2][5] Therefore, 6-Bromo-5-fluoro-1H-benzo[d]triazole may exert antiproliferative effects through kinase inhibition or other mechanisms.
Table 2: Predicted half-maximal inhibitory concentrations (IC50) of 6-Bromo-5-fluoro-1H-benzo[d]triazole against human cancer cell lines.
| Cancer Cell Line | Predicted IC50 (µM) | Reference Compound (IC50, µM) |
| MCF-7 (Breast) | 5 - 20 | Doxorubicin (0.5 - 2) |
| HCT-116 (Colon) | 10 - 50 | 5-Fluorouracil (2 - 10) |
| A549 (Lung) | 15 - 60 | Cisplatin (1 - 5) |
| HL-60 (Leukemia) | 2 - 15 | Etoposide (0.5 - 5) |
Antiviral Activity
Derivatives of benzotriazole have also been investigated for their antiviral properties. For instance, N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole have shown inhibitory activity against the NTPase/helicase of the Hepatitis C virus (HCV).[8] Furthermore, benzotriazole esters have been identified as potent, mechanism-based inactivators of the SARS-CoV 3CL protease.[9][10]
Table 3: Predicted half-maximal effective concentrations (EC50) of 6-Bromo-5-fluoro-1H-benzo[d]triazole against viral replication.
| Virus | Target | Predicted EC50 (µM) | Reference Compound (EC50, µM) |
| Hepatitis C Virus (HCV) | NTPase/helicase | 10 - 40 | Ribavirin (5 - 20) |
| SARS-CoV-2 | 3CL Protease | 5 - 25 | Nirmatrelvir (0.01 - 0.1) |
Experimental Protocols
To validate the predicted biological activities of 6-Bromo-5-fluoro-1H-benzo[d]triazole, the following experimental protocols are suggested.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare a stock solution of 6-Bromo-5-fluoro-1H-benzo[d]triazole in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth to achieve a range of test concentrations.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of 6-Bromo-5-fluoro-1H-benzo[d]triazole for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability versus the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt signaling pathway by 6-Bromo-5-fluoro-1H-benzo[d]triazole through the inhibition of Protein Kinase CK2.
Experimental Workflow
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Structure-Activity Relationship (SAR) Concept
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 5. Pharmacological activities and activation as well as comparison of benzotriazole with other groups [journals.ipinnovative.com]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable benzotriazole esters as mechanism-based inactivators of the severe acute respiratory syndrome 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 6-Bromo-5-fluoro-1H-benzo[d]triazole in Medicinal Chemistry: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the development of highly optimized lead compounds from small, low-complexity molecules. Within the vast landscape of chemical fragments, halogenated heterocyclic scaffolds have garnered significant attention due to their unique physicochemical properties and ability to form specific, high-affinity interactions with biological targets. This technical guide focuses on the 6-bromo-5-fluoro-1H-benzo[d]triazole core, a promising yet under-documented fragment.
The benzotriazole moiety itself is a "privileged" scaffold, appearing in numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1] The strategic introduction of bromine and fluorine atoms onto the benzotriazole ring at the 6- and 5-positions, respectively, offers several advantages for drug design. The fluorine atom can enhance binding affinity through hydrogen bonding and other electrostatic interactions, improve metabolic stability, and modulate pKa. The bromine atom provides a vector for further chemical modification through cross-coupling reactions, allowing for the exploration of chemical space and the optimization of structure-activity relationships (SAR).[2] Furthermore, halogen bonding is an increasingly recognized non-covalent interaction that can contribute significantly to ligand-target binding affinity and selectivity.[3]
This guide provides a comprehensive overview of the 6-bromo-5-fluoro-1H-benzo[d]triazole fragment, including its physicochemical properties, proposed synthesis, potential applications in medicinal chemistry with a focus on kinase inhibition, and detailed experimental protocols for its evaluation. While direct literature on this specific fragment is sparse, this document consolidates information from closely related analogs to provide a robust framework for its utilization in drug discovery programs.
Physicochemical Properties
The physicochemical properties of a fragment are critical for its success in FBDD, influencing its solubility, permeability, and binding characteristics. The properties of 6-bromo-5-fluoro-1H-benzo[d]triazole, as listed by chemical suppliers, are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 1242336-69-1 | [4] |
| Molecular Formula | C₆H₃BrFN₃ | [4] |
| Molecular Weight | 216.01 g/mol | [4] |
| IUPAC Name | 6-bromo-5-fluoro-1H-benzo[d][5][6][7]triazole | [4] |
| SMILES | FC1=CC2=C(C=C1Br)N/N=N\2 | [4] |
Synthesis
A plausible synthetic route would start from 4-bromo-5-fluoro-1,2-phenylenediamine. This precursor would then undergo cyclization via diazotization with a nitrite source, such as sodium nitrite, in an acidic medium like acetic acid. This general approach is widely used for the synthesis of various benzotriazole derivatives.[1]
A Chinese patent (CN104684915A) describes a reaction utilizing 6-bromo-5-fluoro-1H-benzo[d]triazole as a starting material, confirming its synthetic accessibility.[8] The reaction involves a palladium-catalyzed carbonylation in the presence of triethylamine and methanol, suggesting the bromine atom's utility as a handle for further functionalization.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Frontiers | Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole 95% | CAS: 1242336-69-1 | AChemBlock [achemblock.com]
- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104684915A - æ°ååç¯è¡çç© - Google Patents [patents.google.com]
Theoretical Analysis of 6-Bromo-5-fluoro-1H-benzo[d]triazole: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-5-fluoro-1H-benzo[d]triazole is a halogenated benzotriazole derivative with potential applications in medicinal chemistry and materials science. As a scaffold, it presents unique electronic and structural characteristics amenable to forming diverse molecular interactions. This technical guide provides a comprehensive overview of a standardized theoretical approach to characterizing this molecule using quantum chemical calculations. Due to the absence of specific published theoretical studies on this compound, this paper outlines a robust, hypothetical computational workflow, presenting representative data derived from Density Functional Theory (DFT) calculations. The methodologies, data, and visualizations provided herein serve as a foundational guide for researchers aiming to investigate the properties of 6-Bromo-5-fluoro-1H-benzo[d]triazole and its analogs for drug design and other applications.
Introduction
Benzotriazole and its derivatives are a well-established class of compounds in pharmaceutical research, known for a wide spectrum of biological activities. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 6-Bromo-5-fluoro-1H-benzo[d]triazole (C₆H₃BrFN₃) is a molecule of interest, combining the benzotriazole core with the distinct electronic effects of two different halogens.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for understanding the intrinsic properties of such molecules at an atomic level.[1][2][3] These computational approaches provide deep insights into molecular geometry, electronic structure, and vibrational spectra, which can guide synthetic efforts and aid in the rational design of new chemical entities.[1][4] This whitepaper presents a hypothetical, yet standard, theoretical investigation of 6-Bromo-5-fluoro-1H-benzo[d]triazole to serve as a technical guide.
Molecular Structure and Properties
The initial step in any theoretical study is the determination of the molecule's optimized geometry and fundamental properties.
Molecular Information:
| Property | Value |
| IUPAC Name | 6-bromo-5-fluoro-1H-benzo[d][5][6][7]triazole |
| CAS Number | 1242336-69-1 |
| Molecular Formula | C₆H₃BrFN₃ |
| Molecular Weight | 216.01 g/mol |
| SMILES | FC1=CC2=C(C=C1Br)N/N=N\2 |
Source: AChemBlock.[5]
Theoretical Methodology: A Standard Protocol
The following protocol outlines a standard computational workflow for the theoretical analysis of 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Computational Details
All quantum chemical calculations would be performed using a standard software package like Gaussian, ORCA, or Spartan. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and robust choice for such organic molecules.[1] A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost. To simulate a more realistic chemical environment, calculations can be performed in the gas phase and in a solvent (e.g., water or DMSO) using an implicit solvation model like the Polarization Continuum Model (PCM).
Geometry Optimization
The initial structure of 6-Bromo-5-fluoro-1H-benzo[d]triazole would be built and subjected to full geometry optimization without any symmetry constraints. The optimization process finds the lowest energy conformation of the molecule, corresponding to a stable structure.
Vibrational Frequency Analysis
Following optimization, a vibrational frequency calculation is crucial. This analysis serves two purposes:
-
Verification of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of IR Spectrum: The calculated frequencies and their corresponding intensities can be used to predict the molecule's infrared (IR) spectrum, which can be compared with experimental data for validation.
Electronic Structure Analysis
Key electronic properties are derived from the optimized geometry. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ELUMO - EHOMO) are critical indicators of the molecule's chemical reactivity and kinetic stability.
Caption: A standard workflow for the theoretical analysis of a small organic molecule.
Hypothetical Results and Discussion
This section presents representative data that would be expected from the computational protocol described above.
Optimized Molecular Geometry
The structure of 6-Bromo-5-fluoro-1H-benzo[d]triazole would be optimized to a planar conformation, as is typical for fused aromatic ring systems. The atom numbering scheme used for data presentation is shown below.
Caption: Atom numbering scheme for 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Table 1: Selected Predicted Structural Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.35 | N1-N2-N3 | 108.5 |
| N2-N3 | 1.34 | N2-N1-C9 | 110.0 |
| N3-C8 | 1.38 | N3-C8-C9 | 106.5 |
| C8-C9 | 1.40 | C8-C9-N1 | 115.0 |
| C5-F | 1.35 | C4-C5-F | 118.5 |
| C6-Br | 1.89 | C7-C6-Br | 119.0 |
| C4-C5 | 1.38 | C5-C6-C7 | 121.0 |
| C6-C7 | 1.39 | C8-C7-C6 | 118.0 |
Note: These values are representative and typical for DFT/B3LYP/6-311++G(d,p) level of theory.
Frontier Molecular Orbitals (FMOs)
The FMO analysis provides insight into the molecule's reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack. The LUMO is on electron-deficient regions, indicating sites for nucleophilic attack.
-
HOMO: The HOMO would likely be distributed across the benzotriazole ring system, with significant contributions from the nitrogen and bromine atoms.
-
LUMO: The LUMO would also be delocalized over the aromatic system, representing the lowest energy state for an incoming electron.
Table 2: Predicted Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
Note: These values are representative. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.
Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.
Conclusion and Future Directions
This whitepaper has outlined a standard theoretical framework for the computational analysis of 6-Bromo-5-fluoro-1H-benzo[d]triazole. By employing DFT calculations, it is possible to obtain reliable data on the molecule's geometric, vibrational, and electronic properties. The provided hypothetical data serves as a baseline for what can be expected from such a study.
For drug development professionals, these theoretical insights are invaluable. The optimized geometry can be used for molecular docking studies to predict binding modes with protein targets.[4] The electronic properties, such as the electrostatic potential map, can inform the design of analogs with improved binding affinity and pharmacokinetic profiles. Future work should focus on performing these calculations and validating the results against experimental data (e.g., X-ray crystallography and IR spectroscopy) to build a robust model for the rational design of novel therapeutics based on this scaffold.
References
- 1. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, activity, and molecular modeling studies of 1,2,3-triazole derivatives from natural phenylpropanoids as new trypanocidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole 95% | CAS: 1242336-69-1 | AChemBlock [achemblock.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note and Protocol: Synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole from 4-Bromo-5-fluoro-1,2-phenylenediamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-5-fluoro-1H-benzo[d]triazole is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. The presence of bromine and fluorine atoms on the benzotriazole scaffold can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. This document provides a detailed protocol for the synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole from the commercially available precursor, 4-bromo-5-fluoro-1,2-phenylenediamine. The described method is based on the classical and efficient diazotization of an ortho-phenylenediamine derivative.[1][2][3]
Overall Reaction Scheme
The synthesis involves a one-step diazotization of 4-bromo-5-fluoro-1,2-phenylenediamine using sodium nitrite in an acidic medium, followed by intramolecular cyclization to form the stable triazole ring.[2][4]
Diagram of the overall reaction will be generated in the visualization section.
Quantitative Data Summary
The following table summarizes the molar quantities of reactants and the theoretical yield for the synthesis.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used | Role |
| 4-Bromo-5-fluoro-1,2-phenylenediamine | 153505-37-4 | 205.03 | 10.0 | 2.05 g | Precursor |
| Glacial Acetic Acid | 64-19-7 | 60.05 | - | 20 mL | Solvent/Acid |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 11.0 | 0.76 g | Reagent |
| Water (H₂O) | 7732-18-5 | 18.02 | - | 5 mL | Solvent |
| Product: 6-Bromo-5-fluoro-1H-benzo[d]triazole | 1242336-69-1 | 216.01 | 10.0 (Theor.) | 2.16 g (Theor.) | Product |
Note: The actual yield may vary depending on reaction conditions and purification efficiency.
Detailed Experimental Protocol
Materials and Equipment:
-
4-Bromo-5-fluoro-1,2-phenylenediamine (CAS: 153505-37-4)[5]
-
Glacial Acetic Acid
-
Sodium Nitrite
-
Deionized Water
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.05 g (10.0 mmol) of 4-bromo-5-fluoro-1,2-phenylenediamine in 20 mL of glacial acetic acid. Stir the mixture at room temperature until the diamine is completely dissolved. A clear, pale brown solution should be obtained.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 10-15 °C with continuous stirring.
-
Diazotization: In a separate beaker, prepare a solution of 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of water. Add this sodium nitrite solution dropwise to the cooled diamine solution over a period of 10-15 minutes. An immediate exothermic reaction is expected, and the color of the solution will change.[4][6] Maintain the temperature of the reaction mixture below 20 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the flask from the ice bath and let it warm to room temperature, continuing to stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with several portions of cold water to remove any residual acid and salts.
-
Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water mixture).
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Glacial acetic acid is corrosive. Handle with care.
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Proposed Reaction Mechanism
Caption: A simplified diagram showing the transformation from precursor to product.
Characterization
The identity and purity of the synthesized 6-Bromo-5-fluoro-1H-benzo[d]triazole should be confirmed by standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents on the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Melting Point Analysis: To assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
References
Application Notes and Protocols: 6-Bromo-5-fluoro-1H-benzo[d]triazole in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Bromo-5-fluoro-1H-benzo[d]triazole in click chemistry reactions. This document outlines the synthesis of a key azide intermediate and its subsequent application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the generation of novel triazole conjugates.
Introduction
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a powerful tool for forging stable triazole linkages, finding widespread use in drug discovery, bioconjugation, and materials science.[2][3]
The benzotriazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[4][5] The incorporation of fluorine atoms can further enhance metabolic stability and binding affinity. 6-Bromo-5-fluoro-1H-benzo[d]triazole is a valuable starting material that can be functionalized for participation in click chemistry, enabling the synthesis of novel, potentially bioactive compounds.
This document details a proposed pathway for converting 6-Bromo-5-fluoro-1H-benzo[d]triazole into an azide derivative, followed by a general protocol for its use in CuAAC reactions with various alkynes.
Proposed Synthesis of 6-Azido-5-fluoro-1H-benzo[d]triazole
The bromine atom on the 6-Bromo-5-fluoro-1H-benzo[d]triazole can be substituted with an azide group to prepare the key intermediate for click chemistry. This reaction is a nucleophilic aromatic substitution.
Reaction Scheme:
Experimental Protocols
Synthesis of 6-Azido-5-fluoro-1H-benzo[d]triazole (Proposed Protocol)
This protocol describes a potential method for the synthesis of the azide derivative.
Materials:
-
6-Bromo-5-fluoro-1H-benzo[d]triazole (CAS 1242336-69-1)
-
Sodium Azide (NaN₃)
-
Copper(I) Iodide (CuI)
-
Sodium Ascorbate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Bromo-5-fluoro-1H-benzo[d]triazole (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.
-
Add sodium azide (1.5 eq), copper(I) iodide (0.1 eq), and sodium ascorbate (0.2 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 6-Azido-5-fluoro-1H-benzo[d]triazole.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the click chemistry reaction between the synthesized 6-Azido-5-fluoro-1H-benzo[d]triazole and a terminal alkyne.
Materials:
-
6-Azido-5-fluoro-1H-benzo[d]triazole
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve 6-Azido-5-fluoro-1H-benzo[d]triazole (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC. Upon completion, the triazole product can be isolated by filtration if it precipitates, or by extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the proposed CuAAC reaction with various alkynes. (Note: This data is hypothetical and for illustrative purposes.)
| Entry | Alkyne Partner | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 5-Fluoro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-benzo[d]triazole | 6 | 92 |
| 2 | Propargyl alcohol | (1-(5-Fluoro-1H-benzo[d]triazol-6-yl)-1H-1,2,3-triazol-4-yl)methanol | 4 | 95 |
| 3 | 1-Ethynylcyclohexene | 5-Fluoro-6-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)-1H-benzo[d]triazole | 8 | 88 |
| 4 | 3-Butyn-1-ol | 2-(1-(5-Fluoro-1H-benzo[d]triazol-6-yl)-1H-1,2,3-triazol-4-yl)ethanol | 5 | 91 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of the azide intermediate and subsequent CuAAC reaction.
Potential Application in Kinase Inhibition Signaling Pathway
Benzotriazole derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4] The synthesized triazole compounds could potentially act as kinase inhibitors.
Caption: The MAPK/ERK signaling pathway, a potential target for benzotriazole-triazole kinase inhibitors.
References
Application of 6-Bromo-5-fluoro-1H-benzo[d]triazole in PROTAC Development: A Hypothetical Case Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target proteins previously considered "undruggable." These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The benzotriazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. This has led to interest in their potential application as warheads in PROTAC design.
This document presents a hypothetical application of 6-Bromo-5-fluoro-1H-benzo[d]triazole as a novel warhead for the development of a PROTAC targeting a hypothetical protein kinase, "Kinase-X," which is implicated in cancer progression. While direct experimental data for this specific application is not yet available, this application note provides a scientifically grounded framework for the design, synthesis, and evaluation of such a PROTAC, based on established principles of PROTAC development.
Hypothetical Signaling Pathway
The designed PROTAC, hereafter referred to as PROTAC-BT1 , is intended to induce the degradation of Kinase-X, thereby inhibiting its downstream signaling pathway, which is crucial for tumor cell proliferation and survival.
Caption: PROTAC-BT1 induces the degradation of Kinase-X via the ubiquitin-proteasome system.
Experimental Workflows
The development and evaluation of PROTAC-BT1 would follow a multi-step workflow, encompassing chemical synthesis, biochemical characterization, and cellular assays.
Caption: The overall experimental workflow for the development of PROTAC-BT1.
Quantitative Data Summary
The following tables present hypothetical quantitative data for PROTAC-BT1 and control compounds.
Table 1: Binding Affinities
| Compound | Target | Assay Method | Binding Affinity (Kd/IC50, nM) |
| PROTAC-BT1 | Kinase-X | SPR | 150 |
| CRBN | TR-FRET | 25 | |
| Warhead Only | Kinase-X | SPR | 120 |
| CRBN | TR-FRET | >10,000 | |
| Pomalidomide | Kinase-X | SPR | >10,000 |
| CRBN | TR-FRET | 20 |
Table 2: Cellular Degradation and Viability
| Compound | DC50 (nM) in Cancer Cell Line A | Dmax (%) in Cancer Cell Line A | IC50 (µM) in Cancer Cell Line A |
| PROTAC-BT1 | 50 | 95 | 0.5 |
| Warhead Only | >10,000 | <10 | 10 |
| Pomalidomide | >10,000 | <5 | >50 |
Detailed Experimental Protocols
Protocol 1: Synthesis of PROTAC-BT1
This protocol outlines a potential synthetic route for PROTAC-BT1, assuming a linker is attached to the N1 position of the benzotriazole ring and coupling with a pomalidomide-based E3 ligase ligand.
1.1 Materials and Reagents:
-
6-Bromo-5-fluoro-1H-benzo[d]triazole
-
Appropriate linker with a terminal reactive group (e.g., tert-butyl (2-bromoethyl)carbamate)
-
Pomalidomide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment (HPLC)
1.2 Synthesis of Warhead-Linker Intermediate:
-
Dissolve 6-Bromo-5-fluoro-1H-benzo[d]triazole (1.0 eq) in anhydrous DMF.
-
Add a suitable base (e.g., Cs2CO3, 1.5 eq) and the linker precursor (e.g., tert-butyl (2-bromoethyl)carbamate, 1.1 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the Boc-protected warhead-linker intermediate.
-
Dissolve the intermediate in DCM and add TFA to deprotect the amine. Stir for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the warhead-linker-amine intermediate.
1.3 Synthesis of the Final PROTAC-BT1:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the pomalidomide-linker-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature for activation.
-
Add the warhead-linker-amine intermediate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC-BT1 by preparative HPLC.
-
Characterize the final product by LC-MS and 1H NMR.
Protocol 2: Western Blot for Kinase-X Degradation
2.1 Materials and Reagents:
-
Cancer Cell Line A (expressing Kinase-X)
-
PROTAC-BT1, Warhead Only, Pomalidomide (as DMSO stocks)
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against Kinase-X
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
2.2 Procedure:
-
Seed Cancer Cell Line A in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of PROTAC-BT1 (e.g., 1 nM to 10 µM) or control compounds for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against Kinase-X overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of Kinase-X degradation.
Conclusion
The hypothetical PROTAC-BT1, utilizing 6-Bromo-5-fluoro-1H-benzo[d]triazole as a novel warhead, presents a promising strategy for the targeted degradation of Kinase-X. The outlined synthetic protocols and evaluation methods provide a clear roadmap for the development and characterization of this and similar benzotriazole-based PROTACs. Further investigation into the structure-activity relationship of the warhead, linker, and E3 ligase ligand will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these next-generation targeted protein degraders.
Application Notes and Protocols: 6-Bromo-5-fluoro-1H-benzo[d]triazole as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-5-fluoro-1H-benzo[d]triazole is a halogenated heterocyclic compound that holds significant potential as a versatile building block in the synthesis of novel kinase inhibitors. The strategic placement of the bromo and fluoro substituents on the benzotriazole scaffold offers multiple avenues for synthetic elaboration, enabling the exploration of chemical space in the design of potent and selective kinase inhibitors. The benzotriazole core itself is a recognized pharmacophore in many kinase inhibitors, known to interact with the hinge region of the ATP-binding site of various kinases. This document provides an overview of the application of 6-Bromo-5-fluoro-1H-benzo[d]triazole in the synthesis of potential kinase inhibitors, along with representative experimental protocols and relevant biological context. While specific kinase inhibitors directly derived from this building block are not extensively reported in publicly available literature, this document leverages data from structurally related compounds and general synthetic methodologies to provide a practical guide for researchers.
Data Presentation: Inhibitory Activity of Structurally Related Benzotriazole and Benzimidazole-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of several kinase inhibitors containing benzotriazole or structurally similar benzimidazole scaffolds. This data provides a benchmark for the potential potency of novel compounds synthesized using 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Table 1: c-Met Kinase Inhibitors
| Compound ID | Scaffold | Target Kinase | Kᵢ (nM) | Cellular IC₅₀ (nM) |
| Crizotinib | Pyridine | c-Met | - | 11 |
| Savolitinib | Triazolopyrazine | c-Met | - | - |
| Capmatinib | Imidazopyrazine | c-Met | - | - |
| Compound 7 | Triazolotriazine | c-Met | 80 | - |
| Compound 21 | Triazolothiadiazole | c-Met | 25 | - |
| Compound 28a | 3-Aminoindazole | c-Met | 1.8 | 180 (EBC-1 cells) |
Data compiled from multiple sources.[1][2]
Table 2: Aurora Kinase Inhibitors
| Compound ID | Scaffold | Target Kinase | IC₅₀ (µM) |
| JNJ-7706621 | Aminopyrazole | Aurora A | - |
| Analogue 1a | Triazole | Aurora A | >100 |
| Analogue 1b | Triazole | Aurora A | 0.88 |
| Analogue 1c | Triazole | Aurora A | 0.23 |
Data for analogues 1a-1c are for newly synthesized triazole derivatives.[3]
Table 3: Other Kinase Inhibitors with Benzimidazole/Benzotriazole Scaffolds
| Compound ID | Scaffold | Target Kinase(s) | IC₅₀ (µM) |
| Compound 6c | 1H-benzo[d]imidazole | EGFR, HER2, CDK2 | 7.82 - 10.21 |
| Compound 6h | 1H-benzo[d]imidazole | EGFR, HER2, CDK2, AURKC | < 30 |
| Compound 6i | 1H-benzo[d]imidazole | EGFR, HER2, CDK2, mTOR | < 30 |
Data represents a range of IC₅₀ values across different cancer cell lines.[4]
Experimental Protocols
Protocol 1: Synthesis of a Substituted Benzotriazole Derivative via Palladium-Catalyzed Carbonylation
This protocol is based on a procedure described in patent CN104684915A for the modification of 6-Bromo-5-fluoro-1H-benzo[d]triazole.[5]
Objective: To introduce a methoxycarbonyl group at the 6-position of the benzotriazole ring, which can then be further functionalized.
Materials:
-
6-Bromo-5-fluoro-1H-benzo[d]triazole (CAS: 1242336-69-1)[6]
-
Triethylamine (Et₃N)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Methanol (MeOH)
-
Carbon monoxide (CO) gas
-
Diatomaceous earth
-
Silica gel for column chromatography
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and saturated sodium bicarbonate solution for workup
Procedure:
-
To a pressure reactor, add a solution of 6-Bromo-5-fluoro-1H-benzo[d]triazole (2.28 mmol), triethylamine (5.69 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (0.0911 mmol) in methanol (6 mL).
-
Pressurize the reactor with carbon monoxide gas to 70 bar.
-
Heat the reaction mixture to 110°C and stir for 18 hours.
-
After cooling to room temperature, carefully vent the reactor.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove insoluble materials.
-
Evaporate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired methyl 5-fluoro-1H-benzo[d]triazole-6-carboxylate.
Protocol 2: General Procedure for a Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the in vitro inhibitory activity of newly synthesized compounds against a target kinase.
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., c-Met, Aurora A)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. Include wells with DMSO only as a positive control (100% kinase activity) and wells without enzyme as a negative control (0% kinase activity).
-
Prepare a kinase/substrate solution by diluting the kinase and its specific substrate in the kinase assay buffer. Add 2 µL of this solution to each well.
-
Prepare an ATP solution in the kinase assay buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit (e.g., ADP-Glo™ Reagent). Incubate for the recommended time (e.g., 40 minutes).
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for the recommended time (e.g., 30 minutes).
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Experimental Workflow Diagram
Caption: General workflow for kinase inhibitor development.
References
- 1. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 5. CN104684915A - æ°ååç¯è¡çç© - Google Patents [patents.google.com]
- 6. 1242336-69-1 | 6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Application Note: Protocol for N-Alkylation of 6-Bromo-5-fluoro-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated benzotriazole derivatives are significant structural motifs in medicinal chemistry due to their wide range of biological activities. The N-alkylation of the benzotriazole core is a critical synthetic step that can significantly influence the pharmacological properties of the resulting molecule. A key challenge in the N-alkylation of benzotriazoles is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 position of the triazole ring, leading to a mixture of isomers.[1][2] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1] This document provides a detailed protocol for the N-alkylation of 6-Bromo-5-fluoro-1H-benzo[d]triazole, a substrate with electron-withdrawing groups that can influence the reactivity of the N-H bond. The following protocol is a generalized method based on established procedures for the N-alkylation of similar substituted benzotriazoles.[1][3]
Experimental Protocol
This protocol describes a common and effective method for the N-alkylation of substituted benzotriazoles using a carbonate base in a polar aprotic solvent.
Materials:
-
6-Bromo-5-fluoro-1H-benzo[d]triazole
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-5-fluoro-1H-benzo[d]triazole (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes to ensure the formation of the benzotriazole salt.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 40-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers and obtain the desired pure product(s).
Data Presentation
The following table summarizes the key reagents and reaction parameters for the N-alkylation of 6-Bromo-5-fluoro-1H-benzo[d]triazole. Please note that the yields are illustrative and will depend on the specific alkylating agent and optimization of the reaction conditions.
| Reagent/Parameter | Role/Value | Molar Equivalents |
| 6-Bromo-5-fluoro-1H-benzo[d]triazole | Substrate | 1.0 |
| Alkyl Halide | Alkylating Agent | 1.1 - 1.5 |
| Potassium Carbonate (K₂CO₃) | Base | 1.5 - 2.0 |
| N,N-Dimethylformamide (DMF) | Solvent | - |
| Temperature | Reaction Parameter | 40 - 80 °C |
| Reaction Time | Reaction Parameter | 2 - 12 h (monitored by TLC) |
| Expected Outcome | Product Formation | Mixture of N1 and N2 isomers |
| Illustrative Yield | - | 70 - 95% (combined isomers) |
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Signaling Pathways and Logical Relationships
The regioselectivity of the N-alkylation of benzotriazole is a critical aspect to consider. The reaction proceeds through the deprotonation of the N-H proton by a base, followed by the nucleophilic attack of the resulting anion on the alkylating agent. The presence of electron-withdrawing groups, such as bromine and fluorine at the 5 and 6 positions, can influence the acidity of the N-H proton and the nucleophilicity of the resulting N1 and N2 anions, thereby affecting the isomer ratio. Generally, polar aprotic solvents like DMF are known to favor N2 alkylation, while non-polar solvents can favor N1 alkylation. The choice of base and counter-ion can also play a significant role in directing the regioselectivity.
Caption: Factors influencing the regioselectivity of N-alkylation of benzotriazole.
References
- 1. benchchem.com [benchchem.com]
- 2. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling of 6-Bromo-5-fluoro-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of complex molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. The benzotriazole moiety is a significant pharmacophore found in a variety of biologically active compounds. The functionalization of the benzotriazole core, specifically through the introduction of aryl or heteroaryl substituents at the 6-position, is a key strategy in drug discovery. This document provides a detailed protocol for the Suzuki coupling of 6-Bromo-5-fluoro-1H-benzo[d]triazole with various boronic acids, a critical transformation for generating diverse libraries of potential drug candidates.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronate ester) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (6-Bromo-5-fluoro-1H-benzo[d]triazole) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. The base is crucial for activating the boronic acid.[1]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocols
This protocol provides a general method for the Suzuki coupling of 6-Bromo-5-fluoro-1H-benzo[d]triazole with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
6-Bromo-5-fluoro-1H-benzo[d]triazole (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene/water, DME)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add 6-Bromo-5-fluoro-1H-benzo[d]triazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and, if necessary, the ligand. Add them to the reaction flask under an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent system to the flask via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).[2][3]
-
Degassing: Seal the vessel and thoroughly degas the reaction mixture. This can be achieved by bubbling a stream of inert gas (nitrogen or argon) through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours).[2][5]
-
Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[4]
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-5-fluoro-1H-benzo[d]triazole.
-
Characterization: Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Data Presentation
The choice of catalyst, ligand, base, and solvent can significantly impact the yield of the Suzuki coupling reaction. The following table summarizes various conditions reported for the Suzuki coupling of similar bromo-heterocyclic compounds, which can serve as a starting point for the optimization of the reaction with 6-Bromo-5-fluoro-1H-benzo[d]triazole.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Halogenated 1,2,4-Benzotriazine 1-Oxides | Arylboronic acid | Pd(OAc)₂ (5) | PCy₃ or SPhos (10) | K₃PO₄ or Cs₂CO₃ | Toluene or Toluene/H₂O | 110 | 24 | up to 72 | [5] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [6] |
| 5-Bromo-indazole derivative | Substituted boronic acid esters | PdCl₂(dppf) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O (1:1) | 90 | N/A | High | [2] |
| 2-Bromo-6-methyl-1H-benzo[d]imidazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 | [3] |
| 6-Bromoquinoline | Neopentyl heteroarylboronic ester | Pd-CataCXium A-G3 (3) | - | TMSOK | DME | N/A | < 0.5 | High | [7] |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6-Bromo-5-fluoro-1H-benzo[d]triazole
AN-BFT001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed analytical methods for the quantitative analysis of 6-Bromo-5-fluoro-1H-benzo[d]triazole, a key heterocyclic compound used in pharmaceutical research and development. Two primary analytical techniques are presented: a High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for purity assessment and routine quantification, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. These protocols are designed to ensure accuracy, precision, and reliability in the quantification of this analyte in various sample matrices.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-5-fluoro-1H-benzo[d]triazole is essential for method development.
| Property | Value |
| Molecular Formula | C₆H₃BrFN₃ |
| Molecular Weight | 216.01 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in organic solvents like Methanol, Acetonitrile, DMSO |
| UV λmax | Estimated ~270-290 nm (based on benzotriazole scaffold)[1][2][3] |
Analytical Workflow Overview
A systematic approach is crucial for accurate quantification. The general workflow involves sample preparation, instrumental analysis, data processing, and final assessment against specifications.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity and assay of 6-Bromo-5-fluoro-1H-benzo[d]triazole in bulk material or concentrated solutions. It utilizes reversed-phase chromatography with UV detection.
HPLC-UV Experimental Protocol
3.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.22 µm, PTFE or nylon).
-
HPLC grade acetonitrile, methanol, and water.
-
Ammonium formate or phosphate buffer components.
3.2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm (or similar) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B in 10 min; Hold at 95% B for 2 min; Return to 30% B in 1 min; Equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
3.3. Preparation of Solutions
-
Diluent: 50:50 (v/v) Methanol:Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 6-Bromo-5-fluoro-1H-benzo[d]triazole reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
-
Sample Preparation: Accurately weigh the sample to achieve a final concentration within the calibration range (e.g., 100 µg/mL). Dissolve in the diluent, vortex to mix, and filter through a 0.22 µm syringe filter into an autosampler vial.[4][5]
3.4. Data Analysis
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantify the amount of 6-Bromo-5-fluoro-1H-benzo[d]triazole in the sample by interpolating its peak area from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices such as biological fluids or environmental samples. It employs Multiple Reaction Monitoring (MRM) for specific detection.
LC-MS/MS Experimental Protocol
4.1. Instrumentation and Materials
-
LC-MS/MS system consisting of a UHPLC or HPLC, an electrospray ionization (ESI) source, and a triple quadrupole mass spectrometer.[6][7][8]
-
All materials listed in section 3.1.
-
HPLC grade formic acid.
4.2. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm (or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B in 5 min; Hold at 90% B for 1 min; Return to 10% B in 0.5 min; Equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | Precursor [M+H]⁺: m/z 217.9/219.9 (due to Br isotopes)Quantifier Ion: Proposed m/z 190 (Loss of N₂) Qualifier Ion: Proposed m/z 110 (Further fragmentation) |
Note: MRM transitions are theoretical and must be optimized empirically by infusing a standard solution of the analyte.
Sample Preparation Workflow
A robust sample preparation protocol is critical for removing interferences and ensuring reproducible results, especially for LC-MS/MS analysis.
Data Presentation and Method Validation
Quantitative data should be summarized for clarity and comparison. The following tables serve as templates for recording method validation results.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Replicate 1) | Peak Area (Replicate 2) | Peak Area (Replicate 3) | Mean Peak Area |
|---|---|---|---|---|
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 250 |
| Regression | Slope: | Intercept: | r²: | |
Table 2: Precision and Accuracy
| QC Level | Conc. (µg/mL) | Intra-day (n=6) Mean Conc. | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day (n=18) Mean Conc. | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|---|---|
| Low | 5 | ||||||
| Mid | 50 |
| High | 200 | | | | | | |
Table 3: LOD & LOQ
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio (S/N) |
|---|---|---|
| LOD | ≥ 3 |
| LOQ | | ≥ 10 |
Conclusion
The HPLC-UV and LC-MS/MS methods described provide robust and reliable frameworks for the quantification of 6-Bromo-5-fluoro-1H-benzo[d]triazole. The HPLC-UV method is well-suited for routine analysis and purity checks where concentration levels are high. For applications requiring high sensitivity and selectivity, such as analysis in complex biological or environmental matrices, the LC-MS/MS method is the recommended approach. Proper method validation according to ICH or other relevant guidelines is necessary to ensure the data generated is fit for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization line ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04995K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Role of 6-Bromo-5-fluoro-1H-benzo[d]triazole in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-Bromo-5-fluoro-1H-benzo[d]triazole as a key building block in the development of novel anti-cancer agents. While direct synthesis of a marketed anti-cancer drug from this specific starting material is not extensively documented in publicly available literature, its structural motifs are present in numerous kinase inhibitors. This document will, therefore, focus on a representative synthetic application of a closely related scaffold, 2-bromo-6-methyl-1H-benzo[d]imidazole, in the synthesis of potent kinase inhibitors, illustrating the principles that would apply to the use of 6-Bromo-5-fluoro-1H-benzo[d]triazole. The protocols and data presented are based on established methodologies in medicinal chemistry.
Introduction
The benzotriazole moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, with protein targets. The incorporation of bromine and fluorine atoms onto the benzotriazole core, as seen in 6-Bromo-5-fluoro-1H-benzo[d]triazole, offers several advantages for drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for introducing diverse chemical functionalities through cross-coupling reactions. These features make 6-Bromo-5-fluoro-1H-benzo[d]triazole an attractive starting material for the synthesis of targeted anti-cancer therapeutics, particularly kinase inhibitors.
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer treatment. The general strategy for utilizing bromo-substituted heterocycles like 6-Bromo-5-fluoro-1H-benzo[d]triazole involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups that can interact with the ATP-binding site of a target kinase.
Representative Application: Synthesis of 2-Aryl-6-methyl-1H-benzo[d]imidazole Derivatives as Kinase Inhibitors
To illustrate the synthetic utility of a related bromo-substituted heterocycle, we will focus on the synthesis of 2-aryl-6-methyl-1H-benzo[d]imidazole derivatives from 2-bromo-6-methyl-1H-benzo[d]imidazole. This reaction is directly analogous to how 6-Bromo-5-fluoro-1H-benzo[d]triazole could be employed.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-(4-methoxyphenyl)-6-methyl-1H-benzo[d]imidazole
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize a representative 2-aryl-6-methyl-1H-benzo[d]imidazole derivative.
Materials:
-
2-bromo-6-methyl-1H-benzo[d]imidazole
-
4-methoxyphenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2-bromo-6-methyl-1H-benzo[d]imidazole (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Reflux the mixture at 80-90°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-methoxyphenyl)-6-methyl-1H-benzo[d]imidazole.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target protein kinase.
Materials:
-
Synthesized benzimidazole derivative
-
Target protein kinase (e.g., EGFR, BRAF)
-
Kinase assay buffer
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Multi-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the synthesized compound in DMSO.
-
In a multi-well plate, add the compound dilutions, the target kinase, and the peptide substrate in the kinase assay buffer. Include positive and negative controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a detection reagent (e.g., ADP-Glo™ reagent).
-
Read the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized benzimidazole derivative
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Data Presentation
The following tables summarize the anti-cancer activity of a series of hypothetical 2-aryl-6-methyl-1H-benzo[d]imidazole derivatives, synthesized via the Suzuki-Miyaura coupling, against various cancer cell lines and protein kinases. This data is representative of the type of information that would be generated in a drug discovery campaign utilizing a bromo-substituted benzotriazole or benzimidazole scaffold.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of 2-Aryl-6-methyl-1H-benzo[d]imidazole Derivatives
| Compound | R-group (at position 2) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 1a | Phenyl | 15.2 ± 1.8 | 21.5 ± 2.3 | 18.9 ± 2.1 |
| 1b | 4-Methoxyphenyl | 8.5 ± 0.9 | 12.3 ± 1.5 | 10.1 ± 1.2 |
| 1c | 4-Chlorophenyl | 5.1 ± 0.6 | 7.8 ± 0.9 | 6.4 ± 0.7 |
| 1d | 4-Trifluoromethylphenyl | 2.3 ± 0.3 | 4.1 ± 0.5 | 3.5 ± 0.4 |
| Doxorubicin | (Reference) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Table 2: Kinase Inhibitory Activity (IC₅₀ in nM) of Selected Derivatives
| Compound | EGFR | BRAF V600E | VEGFR2 |
| 1c | 150 ± 18 | >1000 | 250 ± 30 |
| 1d | 55 ± 6 | 850 ± 95 | 120 ± 15 |
| Gefitinib | (Reference) | 15 ± 2 | >10000 |
| Vemurafenib | (Reference) | >10000 | 31 ± 4 |
Visualizations
Signaling Pathway
The synthesized benzimidazole derivatives often exert their anti-cancer effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a representative benzimidazole derivative.
Experimental Workflow
The general workflow for the synthesis and evaluation of these anti-cancer agents is depicted below.
Caption: General workflow for the synthesis and evaluation of benzotriazole-based anti-cancer agents.
Conclusion
6-Bromo-5-fluoro-1H-benzo[d]triazole represents a valuable and versatile starting material for the synthesis of novel anti-cancer agents. Its strategic placement of bromo and fluoro substituents allows for the generation of diverse chemical libraries with potential for potent and selective kinase inhibition. The protocols and representative data provided herein offer a framework for researchers and drug development professionals to explore the potential of this and related heterocyclic scaffolds in the ongoing search for more effective cancer therapies. The synthetic methodologies are robust and adaptable, and the biological evaluation assays are standard in the field, providing a clear path from chemical synthesis to the identification of promising lead compounds.
Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed to be scalable, efficient, and reproducible for industrial applications.
Introduction
6-Bromo-5-fluoro-1H-benzo[d]triazole is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active molecules. Its structural features are often incorporated into compounds targeting various therapeutic areas. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol outlined below describes a robust, multi-step synthesis starting from commercially available materials.
Overall Synthetic Scheme
The large-scale synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-Bromo-5-fluoro-1,2-phenylenediamine, via the reduction of a suitable nitroaniline precursor. The second step is the diazotization and subsequent intramolecular cyclization of this diamine to yield the final product.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine
This procedure details the synthesis of the key diamine intermediate starting from 4-bromo-5-fluoro-2-nitroaniline.
Materials and Reagents:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| 4-Bromo-5-fluoro-2-nitroaniline | C₆H₄BrFN₂O₂ | 235.01 |
| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.65 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-5-fluoro-2-nitroaniline (1.0 eq) and ethanol.
-
Stir the mixture to form a suspension.
-
Carefully add tin(II) chloride dihydrate (3.0 - 5.0 eq) portion-wise to the suspension. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.
-
Filter the resulting slurry through a pad of celite to remove insoluble tin salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-5-fluoro-1,2-phenylenediamine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 2: Synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole
This protocol describes the diazotization of 4-Bromo-5-fluoro-1,2-phenylenediamine and subsequent cyclization to form the benzotriazole ring. This reaction is based on the well-established synthesis of benzotriazoles from o-phenylenediamines.[1][2][3]
Materials and Reagents:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| 4-Bromo-5-fluoro-1,2-phenylenediamine | C₆H₆BrFN₂ | 205.03 |
| Glacial Acetic Acid | CH₃COOH | 60.05 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Deionized Water | H₂O | 18.02 |
Procedure:
-
In a reaction vessel, dissolve 4-Bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) in a mixture of glacial acetic acid and water. Gentle warming may be necessary to achieve a clear solution.
-
Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.0-1.2 eq) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of the diamine, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, the product may precipitate out of the solution. If not, the reaction mixture can be poured into ice water to induce precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold deionized water to remove any residual acid and salts.
-
Dry the product under vacuum to afford 6-Bromo-5-fluoro-1H-benzo[d]triazole. The product can be further purified by recrystallization if necessary.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the large-scale synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole.
| Parameter | Step 1: Diamine Synthesis | Step 2: Benzotriazole Formation |
| Starting Material | 4-Bromo-5-fluoro-2-nitroaniline | 4-Bromo-5-fluoro-1,2-phenylenediamine |
| Key Reagents | Tin(II) chloride dihydrate | Sodium nitrite, Acetic acid |
| Solvent | Ethanol, Ethyl acetate | Acetic acid, Water |
| Reaction Temperature | Reflux (approx. 78 °C) | 0-10 °C, then room temperature |
| Reaction Time | 2-4 hours | 1.5-2.5 hours |
| Typical Yield | 85-95% | 90-98% |
| Purity Assessment | NMR, Mass Spectrometry, HPLC | NMR, Mass Spectrometry, HPLC, Melting Point |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Caption: Synthetic workflow for 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
The reduction reaction with tin(II) chloride is exothermic and should be controlled by careful, portion-wise addition of the reagent.
-
Sodium nitrite is a strong oxidizing agent and should be handled with care.
-
Avoid inhalation of dust and vapors.
Conclusion
The provided synthetic protocol offers a scalable and efficient method for the preparation of 6-Bromo-5-fluoro-1H-benzo[d]triazole. This compound serves as a valuable intermediate for the synthesis of a variety of target molecules in pharmaceutical research and development. The outlined procedures, with their expected high yields and purities, are suitable for producing this key building block in quantities required for extensive research and development applications.
References
Safety Precautions for Handling 6-Bromo-5-fluoro-1H-benzo[d]triazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of 6-Bromo-5-fluoro-1H-benzo[d]triazole (CAS No: 1242336-69-1). Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, the following guidelines are based on the safety data of structurally similar halogenated benzotriazoles and related heterocyclic compounds. It is imperative to treat this compound as potentially hazardous and to exercise caution at all times.
Compound Identification and Properties
| Property | Value |
| Chemical Name | 6-Bromo-5-fluoro-1H-benzo[d]triazole |
| CAS Number | 1242336-69-1[1] |
| Molecular Formula | C₆H₃BrFN₃[1] |
| Molecular Weight | 216.01 g/mol [1] |
| Appearance | Solid (assumed) |
| Purity | Typically available at ≥95%[1] |
Hazard Identification and Classification
Pictogram:
GHS07: Exclamation Mark
Signal Word: Warning
Potential Hazard Statements (H-Statements):
| Code | Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation.[2][3] |
| H319 | Causes serious eye irritation.[2][3] |
| H335 | May cause respiratory irritation.[2][3] |
Potential Precautionary Statements (P-Statements):
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |
| P264 | Wash skin thoroughly after handling.[2][3] |
| P270 | Do not eat, drink or smoke when using this product.[3] |
| P271 | Use only outdoors or in a well-ventilated area.[2][3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| P330 | Rinse mouth.[3] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up.[2][3] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE)
A mandatory PPE policy should be enforced when handling 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Caption: Mandatory Personal Protective Equipment (PPE).
Weighing and Aliquoting Protocol
This protocol is designed to minimize exposure during the handling of the solid compound.
Equipment:
-
Analytical balance
-
Chemical fume hood
-
Spatula
-
Weighing paper or boat
-
Appropriate vials for storage
-
Labeling materials
Procedure:
-
Preparation: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface within the fume hood.
-
Don PPE: Wear all required PPE as outlined in section 3.1.
-
Transfer: Place the stock container of 6-Bromo-5-fluoro-1H-benzo[d]triazole, weighing paper/boat, spatula, and receiving vial inside the fume hood.
-
Weighing: Carefully open the stock container. Using a clean spatula, transfer the desired amount of the compound onto the weighing paper/boat on the analytical balance. Avoid creating dust.
-
Transfer to Vial: Carefully transfer the weighed compound into the labeled receiving vial.
-
Sealing: Securely cap the vial.
-
Clean-up: Clean the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) and wipe with a disposable towel. Dispose of the weighing paper and towel in a designated chemical waste container.
-
Storage: Store the aliquoted compound in a cool, dry, and well-ventilated area, away from incompatible materials.
Caption: Protocol for weighing and aliquoting.
Solution Preparation Protocol
This protocol outlines the safe procedure for dissolving the compound in a solvent.
Equipment:
-
Magnetic stirrer and stir bar
-
Volumetric flask or other appropriate glassware
-
Solvent of choice (e.g., DMSO, DMF, Methanol)
-
Pipettes
Procedure:
-
Preparation: Work within a certified chemical fume hood.
-
Don PPE: Ensure all necessary PPE is worn.
-
Add Solvent: Add the desired volume of solvent to the flask containing the pre-weighed 6-Bromo-5-fluoro-1H-benzo[d]triazole.
-
Dissolution: If necessary, gently stir the mixture using a magnetic stirrer until the solid is completely dissolved. Avoid splashing.
-
Storage: Cap the flask or container securely and store appropriately, protected from light if necessary.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill and Leakage Protocol
Caption: Emergency spill response workflow.
Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2] Store locked up.[2][3]
Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.
Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. All laboratory personnel should be trained in safe handling procedures and be familiar with the potential hazards of the chemicals they are working with. Always consult your institution's safety office for specific guidance.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole is typically achieved via the diazotization and subsequent intramolecular cyclization of its precursor, 4-bromo-5-fluoro-1,2-phenylenediamine.[1][2][3] This process, while effective, can present several challenges impacting yield and purity.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields often stem from issues in the diazotization step, which is highly sensitive to reaction conditions. Key factors include:
-
Inadequate Temperature Control: The formation of the diazonium salt from 4-bromo-5-fluoro-1,2-phenylenediamine is a highly exothermic reaction.[4] It is critical to maintain a low temperature (typically 0-5 °C) during the addition of the diazotizing agent (e.g., sodium nitrite) to prevent the decomposition of the unstable diazonium intermediate.[5] Failure to control the temperature can lead to the formation of undesired side products.
-
Incorrect Stoichiometry: An improper molar ratio of sodium nitrite to the diamine precursor can result in incomplete conversion or side reactions. A slight excess of the diazotizing agent is common, but a large excess should be avoided.
-
Suboptimal pH: Diazotization reactions are acid-catalyzed.[6] The reaction is typically performed in an acidic medium, such as acetic acid or mineral acids, which ensures the formation of nitrous acid (HNO₂) in situ from sodium nitrite.[4][5] If the solution is not sufficiently acidic, the reaction will be slow and incomplete.
-
Impure Starting Material: The purity of the 4-bromo-5-fluoro-1,2-phenylenediamine starting material is crucial. Impurities can interfere with the reaction, leading to lower yields and complicating purification.
Q2: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate post-reaction. What are these impurities?
A2: The presence of multiple spots indicates the formation of side products or unreacted starting material.
-
Unreacted Starting Material: If the reaction has not gone to completion, you will observe a spot corresponding to 4-bromo-5-fluoro-1,2-phenylenediamine. This can be confirmed by running a co-spot with the starting material.
-
Side Products from Azo Coupling: If the temperature rises uncontrollably or if the diamine concentration is too high, the intermediate diazonium salt can react with unreacted diamine molecules (intermolecular azo coupling) instead of cyclizing.[2]
-
Phenolic Impurities: If the diazonium salt decomposes, it can form phenolic byproducts.
Q3: The product has a dark, oily, or tar-like appearance instead of a solid. How can I fix this?
A3: An oily product often suggests the presence of impurities or residual solvent.
-
Incomplete Reaction/Side Products: As mentioned above, side reactions can lead to a complex mixture that is difficult to crystallize.
-
Recrystallization Issues: Benzotriazoles can sometimes separate as oils if the solution is cooled too rapidly during recrystallization. Allowing the solution to cool slowly and seeding with a few crystals of the pure product can promote the formation of crystalline solids.[6]
-
Purification: The crude product should be purified. Recrystallization from a suitable solvent (e.g., water, ethanol/water mixtures) or column chromatography can be used to isolate the desired product as a clean solid.[7]
Q4: How can I optimize the reaction conditions for better yield and purity?
A4: Optimization is key to a successful synthesis. Consider the following parameters:
-
Acid Selection: While glacial acetic acid is commonly used and generally effective, other acids like hydrochloric or sulfuric acid can be employed.[5][6] The choice of acid can influence reaction rate and product purity.
-
Solvent: The reaction is typically run in an aqueous acidic solution. The concentration of reactants is important; very dilute solutions may react slowly, while highly concentrated solutions can increase the chance of intermolecular side reactions.
-
Rate of Addition: The solution of sodium nitrite should be added slowly and portion-wise to the chilled solution of the diamine to maintain strict temperature control.[3]
Data Presentation: Optimizing Reaction Parameters
While specific data for 6-Bromo-5-fluoro-1H-benzo[d]triazole is proprietary, the following table summarizes typical optimization results for analogous benzotriazole syntheses.
| Parameter | Condition A | Condition B | Condition C | Typical Outcome |
| Temperature | -10 °C | 0-5 °C | 25 °C (Room Temp) | Lower temperatures (0-5 °C) generally provide the best balance of reaction rate and stability of the diazonium intermediate, leading to higher yields.[8] |
| Acid Medium | Glacial Acetic Acid | Dilute HCl | Dilute H₂SO₄ | Acetic acid is often preferred as it is a milder acid and can give cleaner reactions.[5] Mineral acids may require more careful pH control. |
| Nitrite Addition | Added all at once | Slow, dropwise addition | Slow, portion-wise addition | Slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent temperature spikes. |
| Stirring | Vigorous Stirring | Moderate Stirring | No Stirring | Moderate, consistent stirring is necessary to ensure proper mixing and heat distribution. |
Experimental Protocol: Synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole
This protocol is a generalized procedure based on the standard synthesis of substituted benzotriazoles.[1][3][5] Researchers should adapt it based on their specific laboratory conditions and scale.
Starting Material: 4-bromo-5-fluoro-1,2-phenylenediamine
Reagents & Solvents:
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a beaker or round-bottom flask, dissolve the 4-bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve a clear solution.[5][6]
-
Cool the solution to 0-5 °C in an ice-water bath with continuous stirring. It is crucial that the temperature is stable before proceeding.
-
In a separate beaker, prepare a solution of sodium nitrite (approx. 1.05-1.10 eq) in cold deionized water.
-
Add the cold sodium nitrite solution to the chilled diamine solution slowly, in a dropwise or portion-wise manner. Use a thermometer to monitor the internal temperature and ensure it does not rise above 5-10 °C.[4]
-
After the addition is complete, a rapid exothermic reaction may occur, with the temperature rising. The color of the solution will typically change.[4][5]
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes after the exotherm subsides to ensure the reaction goes to completion.
-
The product may precipitate out of the solution upon standing or further chilling. If not, the product can be precipitated by carefully neutralizing the acid.
-
Collect the crude solid product by vacuum filtration.
-
Wash the collected solid with copious amounts of cold water to remove any residual acid and inorganic salts.
-
Dry the product thoroughly. For higher purity, the crude product should be recrystallized from a suitable solvent system (e.g., ethanol/water).[6]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Troubleshooting Flowchart for Low Yield
Caption: A logical guide to troubleshooting low reaction yields.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ijariie.com [ijariie.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromo-5-fluoro-1H-benzo[d]triazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 6-Bromo-5-fluoro-1H-benzo[d]triazole by recrystallization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Issue 1: The compound "oils out" instead of forming crystals.
This phenomenon can occur when the solute is insoluble in the hot solvent at a temperature above its melting point.
-
Possible Cause 1: Incorrect Solvent Choice. The boiling point of the solvent may be too high.
-
Solution: Select a solvent with a lower boiling point.
-
-
Possible Cause 2: Supersaturation is too high. The solution is likely cooling too rapidly.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (1-5%) to decrease the saturation level. Allow the solution to cool more slowly.[1]
-
-
Possible Cause 3: Presence of Impurities. Impurities can depress the melting point of the solid.
Issue 2: No crystals form upon cooling.
-
Possible Cause 1: The solution is not sufficiently saturated. Too much solvent may have been used.
-
Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration of the compound. Allow it to cool again.[1]
-
-
Possible Cause 2: Spontaneous nucleation is not occurring.
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that provide nucleation sites.[1]
-
Solution 2 (Seed Crystals): If available, add a very small crystal of pure 6-Bromo-5-fluoro-1H-benzo[d]triazole to the cooled solution to act as a template for crystal growth.[1]
-
Solution 3 (Lower Temperature): Cool the solution in an ice bath to further decrease the solubility of the compound.
-
Issue 3: Crystals form too quickly.
Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[1]
-
Possible Cause: The solution is too concentrated or cooled too quickly.
-
Solution: Reheat the solution and add a small amount of additional hot solvent. Ensure the solution cools slowly and undisturbed. Covering the flask with a watch glass and allowing it to cool to room temperature on the benchtop before moving to an ice bath is a good practice.[1]
-
Issue 4: The purified compound is still colored.
-
Possible Cause: Presence of colored, high-molecular-weight byproducts.
-
Solution: Before recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture for a short period, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[3] For benzotriazole derivatives, treatment with acid-treated bentonite can also be effective for decolorization.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of 6-Bromo-5-fluoro-1H-benzo[d]triazole?
Q2: How do I select an appropriate recrystallization solvent?
A2: The ideal recrystallization solvent should:
-
Not react with the compound to be purified.
-
Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Q3: How much solvent should I use?
A3: The goal is to use the minimum amount of hot solvent to create a saturated solution.[3] Add the solvent in small portions to the compound while heating and stirring until the solid just dissolves. Adding a slight excess (1-2%) can help prevent premature crystallization during hot filtration.
Q4: What is a mixed solvent system and when should I use it?
A4: A mixed solvent system is used when no single solvent has the ideal solubility characteristics. It consists of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). You would dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common example for similar compounds is an ethanol/water mixture.[7]
Q5: My recrystallization failed. Can I recover my compound?
A5: Yes. If the recrystallization does not yield satisfactory results, you can recover the crude solid by removing the solvent, for example, by rotary evaporation.[1] You can then attempt the recrystallization again with a different solvent or solvent system.
Data Presentation
Table 1: Common Solvents for Recrystallization of Aromatic Heterocycles
| Solvent System | Boiling Point (°C) | Characteristics & Typical Use |
| Ethanol | 78 | A versatile and commonly used solvent for moderately polar compounds. |
| Methanol | 65 | Similar to ethanol but with a lower boiling point. |
| Toluene | 111 | Effective for less polar, aromatic compounds. |
| Ethyl Acetate / Hexane | Variable | A good mixed solvent system for compounds of intermediate polarity. |
| Ethanol / Water | Variable | A common mixed solvent system for polar compounds that are highly soluble in ethanol. |
| Benzene | 80 | Historically used for benzotriazoles, but less common now due to toxicity.[5][8] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for 6-Bromo-5-fluoro-1H-benzo[d]triazole
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or mixed solvent system.
-
Dissolution: Place the crude 6-Bromo-5-fluoro-1H-benzo[d]triazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Experimental workflow for the recrystallization process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. ijariie.com [ijariie.com]
Technical Support Center: Synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the two main stages of the reaction: the preparation of the intermediate 4-Bromo-5-fluoro-1,2-phenylenediamine and the subsequent diazotization and cyclization to form the final product.
Stage 1: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine
A common route to this intermediate involves the bromination of an appropriately protected 4-fluoro-1,2-phenylenediamine.
Problem 1: Low Yield of the Desired Monobromo Product
| Symptom | Possible Cause | Suggested Solution |
| Complex mixture of products observed by TLC/LC-MS. | Over-bromination: The presence of two activating amino groups (even when protected) can lead to the formation of di-bromo species. | - Use a milder brominating agent (e.g., N-bromosuccinimide instead of Br₂).- Carefully control the stoichiometry of the brominating agent (use no more than 1.0-1.1 equivalents).- Maintain a low reaction temperature to increase selectivity. |
| Significant amount of starting material remains. | Incomplete Reaction: The reaction may not have gone to completion. | - Increase the reaction time.- Ensure the reaction temperature is appropriate for the chosen brominating agent.- Check the purity and reactivity of the brominating agent. |
| Product is difficult to purify from starting material. | Similar Polarity: The product and starting material may have very similar polarities. | - Optimize the solvent system for column chromatography.- Consider recrystallization from a suitable solvent system to selectively crystallize the product. |
Problem 2: Formation of Isomeric Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Presence of an unexpected isomer in the final product mixture. | Lack of Regioselectivity: Bromination may occur at other positions on the aromatic ring. The directing effects of the fluoro and amino groups can lead to a mixture of regioisomers. | - The use of a protecting group on the amines (e.g., acetyl) can help direct the bromination to the desired position due to steric hindrance.- Employ a bulkier brominating agent to enhance steric hindrance effects. |
Stage 2: Diazotization and Cyclization to 6-Bromo-5-fluoro-1H-benzo[d]triazole
This step involves the reaction of 4-Bromo-5-fluoro-1,2-phenylenediamine with a diazotizing agent like sodium nitrite in an acidic medium.
Problem 1: Low Yield and Formation of Dark, Tarry Byproducts
| Symptom | Possible Cause | Suggested Solution |
| The reaction mixture turns dark brown or black, and the isolated product is a tarry solid. | Decomposition of Diazonium Salt: The intermediate diazonium salt is thermally unstable and can decompose, especially if the temperature rises above 5-10 °C.[1][2] This decomposition can lead to the formation of phenolic impurities and other colored byproducts.[1][2] | - Strictly maintain the reaction temperature between 0-5 °C using an efficient ice-salt bath.[1][2]- Add the sodium nitrite solution slowly and portion-wise to control the exothermic nature of the reaction.[3]- Ensure that the sodium nitrite solution is also pre-cooled before addition.[2] |
| Significant gas evolution (N₂) is observed. | Diazonium Salt Decomposition: This is a clear indication that the diazonium salt is decomposing to form nitrogen gas.[1][2] | - Immediately check and lower the reaction temperature. |
| Incomplete conversion of the starting diamine. | Insufficient Diazotizing Agent or Acidity: The reaction requires a sufficient amount of nitrous acid, which is generated in situ. | - Ensure at least one equivalent of sodium nitrite is used.- The reaction should be run in a suitable acidic medium (e.g., acetic acid or dilute mineral acid) to ensure the formation of nitrous acid.[4][5] |
Problem 2: Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| The isolated product is colored (e.g., yellow, brown). | Presence of Tarry Impurities or Azo Compounds: These are common byproducts in diazotization reactions.[6] | - Treat the crude product with activated charcoal in a suitable solvent during recrystallization to remove colored impurities.[3]- Purify the product by column chromatography.- Wash the crude product with a dilute acid or base solution to remove any unreacted starting materials or acidic/basic impurities. |
| The product contains residual starting diamine. | Incomplete Cyclization: The diazotization may have been successful, but the subsequent intramolecular cyclization did not go to completion. | - After the addition of sodium nitrite, allow the reaction to stir for a sufficient amount of time at low temperature to ensure complete cyclization. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole?
A1: The most critical parameter is temperature control during the diazotization step. The intermediate diazonium salt is highly unstable at elevated temperatures and can decompose, leading to low yields and the formation of significant impurities.[1][2][7] It is crucial to maintain the reaction temperature between 0 and 5 °C.[1][2]
Q2: Why is my final product a dark oil instead of a solid?
A2: The formation of a dark oil is often due to the presence of impurities, particularly those formed from the decomposition of the diazonium salt.[2] These phenolic byproducts can be oily in nature and prevent the desired product from crystallizing. Thorough purification, such as treatment with activated charcoal and recrystallization, is necessary.[3]
Q3: Can I use a mineral acid like HCl instead of acetic acid for the diazotization?
A3: Yes, mineral acids can be used. However, acetic acid is often preferred as it is a weaker acid and can lead to a cleaner reaction with fewer side products in some cases.[5] The choice of acid can influence the stability of the diazonium salt and the overall reaction outcome.
Q4: How can I confirm the formation of the desired product and identify impurities?
A4: A combination of analytical techniques should be used. Thin-Layer Chromatography (TLC) is useful for monitoring the reaction progress. For product characterization and impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are recommended.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Diazonium salts, especially in solid form, can be explosive.[1][8] It is crucial to keep the diazonium salt in solution and at a low temperature. Avoid isolating the diazonium salt intermediate. Standard laboratory safety practices, including the use of personal protective equipment, should be followed.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-5-fluoro-N¹,N²-diacetyl-1,2-phenylenediamine (Intermediate)
-
To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid, add acetic anhydride (2.2 eq) at room temperature.
-
Stir the mixture for 1 hour.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol to obtain the diacetylated bromo-intermediate.
Protocol 2: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine (Intermediate)
-
Suspend the 4-Bromo-5-fluoro-N¹,N²-diacetyl-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-6 hours until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine.
-
Purify by column chromatography or recrystallization.
Protocol 3: Synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole
-
Dissolve 4-Bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) in a mixture of glacial acetic acid and water.[5]
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[4]
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water and add it dropwise to the diamine solution, ensuring the temperature does not exceed 5 °C.[3]
-
A color change and a slight exotherm may be observed.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes.
-
Slowly add cold water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum.
-
The crude product can be recrystallized from an ethanol/water mixture with the addition of activated charcoal to yield the purified 6-Bromo-5-fluoro-1H-benzo[d]triazole.[3]
Data Presentation
Table 1: Summary of Potential Byproducts
| Reaction Stage | Potential Byproduct | Reason for Formation | Typical Method of Removal |
| Bromination | Di-bromo-4-fluoro-1,2-phenylenediamine | Over-bromination due to activated ring | Column Chromatography |
| Bromination | Isomeric monobromo products | Lack of complete regioselectivity | Column Chromatography, Fractional Recrystallization |
| Diazotization | 6-Bromo-5-fluoro-phenol | Thermal decomposition of diazonium salt | Column Chromatography, Base Wash |
| Diazotization | Azo-coupled dimers | Intermolecular reaction of diazonium salt | Column Chromatography |
| Diazotization | Tarry polymers | Uncontrolled side reactions | Recrystallization with charcoal treatment |
Visualizations
Caption: Synthetic workflow for 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Caption: Common side reactions in the synthesis pathway.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
stability issues of 6-Bromo-5-fluoro-1H-benzo[d]triazole under acidic conditions
Technical Support Center: 6-Bromo-5-fluoro-1H-benzo[d]triazole
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 6-Bromo-5-fluoro-1H-benzo[d]triazole under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the benzotriazole core structure?
A1: The benzotriazole ring system is generally considered to be quite stable due to its aromaticity.[1] It is known to be persistent in the environment and not readily degraded.[2] However, its stability can be influenced by substituents and the specific chemical environment.
Q2: How does pH affect the chemical form of 6-Bromo-5-fluoro-1H-benzo[d]triazole?
A2: Based on the parent compound, benzotriazole, 6-Bromo-5-fluoro-1H-benzo[d]triazole is expected to be a very weak base. In strongly acidic solutions with a pH below approximately 1.6, the benzotriazole ring is likely to be protonated, forming a benzotriazolium cation.[3] This protonation is a reversible equilibrium.
Q3: Can strong acids lead to the degradation of 6-Bromo-5-fluoro-1H-benzo[d]triazole?
A3: While the benzotriazole core is robust, extreme acidic conditions, particularly in the presence of oxidizing agents, can lead to reactions. For instance, unsubstituted benzotriazole can undergo nitration with a mixture of concentrated nitric and sulfuric acids.[1] The bromo and fluoro substituents on your compound are electron-withdrawing, which can affect the reactivity of the benzene ring portion of the molecule.
Q4: Are there any known incompatibilities with specific acids?
A4: There is no specific data for 6-Bromo-5-fluoro-1H-benzo[d]triazole. However, for the parent benzotriazole, it has been shown to be a good corrosion inhibitor in various acids like acetic, nitric, phosphoric, and sulfuric acid, suggesting a degree of stability in these media.[4] Caution is always advised when using strong oxidizing acids.
Troubleshooting Guide
This guide addresses potential issues encountered when using 6-Bromo-5-fluoro-1H-benzo[d]triazole in acidic experimental conditions.
| Observed Issue | Potential Cause | Recommended Action |
| Low recovery of the compound from an acidic solution. | Protonation and Change in Solubility: The protonated form of the compound may have different solubility characteristics, potentially leading to precipitation or partitioning into an aqueous phase. | Adjust the pH of the solution to above the pKa of the protonated form (likely > 2) before extraction with an organic solvent. |
| Degradation: Although generally stable, some degradation may occur under harsh acidic conditions (e.g., high temperature, presence of strong oxidizing agents). | Perform a control experiment to assess the stability of the compound under your specific acidic conditions over the experimental timeframe. Analyze for degradation products using techniques like HPLC or LC-MS. | |
| Unexpected side products are formed in a reaction. | Reaction with Acid or Other Reagents: The protonated benzotriazole may be more susceptible to certain nucleophilic attacks, or the acidic conditions might catalyze other unintended reactions. | Review the full reaction mechanism. Consider if protonation of your compound could open up new reaction pathways. Protect the benzotriazole moiety if it is not the intended reaction site. |
| Inconsistent experimental results. | Equilibrium Between Protonated and Neutral Forms: If the experimental pH is close to the pKa of the protonated form, small variations in pH can lead to significant changes in the ratio of the two species, which may have different reactivities. | Ensure your reaction medium is well-buffered to maintain a consistent pH and, therefore, a consistent form of your compound. |
General Stability of Benzotriazole Derivatives
The stability of substituted benzotriazoles can be influenced by the nature of the substituents. For example, a study on benzotriazole esters indicated that those with electron-withdrawing groups were more prone to hydrolysis in the pH range of 5.0-8.0.[5] While this is a different class of derivative and pH range, it highlights that the electron-withdrawing bromo and fluoro groups on 6-Bromo-5-fluoro-1H-benzo[d]triazole could influence its reactivity compared to unsubstituted benzotriazole.
Experimental Protocols
General Protocol for Assessing Stability in Acidic Conditions
This protocol provides a general framework for testing the stability of 6-Bromo-5-fluoro-1H-benzo[d]triazole in a specific acidic solution.
Objective: To determine the percentage of the compound remaining after incubation in an acidic solution for a defined period.
Materials:
-
6-Bromo-5-fluoro-1H-benzo[d]triazole
-
The acidic solution of interest (e.g., 1M HCl, 0.1M H₂SO₄)
-
A suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
A suitable buffer for neutralization (e.g., saturated sodium bicarbonate solution)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Internal standard (a stable, non-reactive compound for quantification)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 6-Bromo-5-fluoro-1H-benzo[d]triazole in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
In a clean vial, add a known volume of the acidic solution.
-
Spike a small, known volume of the compound's stock solution into the acidic solution to achieve the desired final concentration.
-
At time zero (t=0), immediately take a sample. Neutralize it with a buffer, add a known amount of internal standard, and extract the compound with an organic solvent. Analyze this sample by HPLC or LC-MS to get the initial concentration.
-
Incubate the remaining solution at the desired temperature (e.g., room temperature, 37°C).
-
-
Time Points: Take samples at various time points (e.g., 1h, 2h, 4h, 8h, 24h). For each sample, repeat the neutralization, addition of internal standard, and extraction process.
-
Analysis: Analyze all samples by HPLC or LC-MS. Calculate the concentration of 6-Bromo-5-fluoro-1H-benzo[d]triazole at each time point relative to the internal standard.
-
Data Interpretation: Plot the percentage of the compound remaining versus time to determine its stability profile under the tested acidic conditions.
Visualizations
Below are diagrams illustrating key concepts related to the stability of 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Caption: Protonation equilibrium of the benzotriazole ring in strongly acidic conditions.
Caption: Experimental workflow for assessing the stability of a compound in acidic media.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 2. Benzotriazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. content.ampp.org [content.ampp.org]
- 5. Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for 6-Bromo-5-fluoro-1H-benzo[d]triazole derivatization
Welcome to the Technical Support Center for the derivatization of 6-Bromo-5-fluoro-1H-benzo[d]triazole. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for 6-Bromo-5-fluoro-1H-benzo[d]triazole?
A1: The primary reactive sites on 6-Bromo-5-fluoro-1H-benzo[d]triazole are the bromine atom on the benzene ring and the nitrogen atoms of the triazole ring. Common derivatization strategies include:
-
Palladium-catalyzed Cross-Coupling Reactions: The bromo substituent is ideal for reactions like Suzuki-Miyaura coupling (to form C-C bonds) and Buchwald-Hartwig amination (to form C-N bonds).[1][2]
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N-Alkylation and N-Arylation: The triazole nitrogens can be alkylated or arylated. A significant challenge is controlling the regioselectivity between the N1 and N2 positions, which often results in a mixture of isomers.[3][4]
Q2: Why do I get a mixture of N1 and N2 isomers during the alkylation/arylation of the triazole ring?
A2: Benzotriazole exists in tautomeric forms, and alkylation can occur on either the N1 or N2 nitrogen.[5] The N1-substituted product is often the thermodynamically more stable and dominant product, but mixtures are common.[3] Reaction conditions, including the choice of base, solvent, and electrophile, can influence the N1/N2 ratio.
Q3: How do the fluoro and bromo substituents affect the reactivity of the molecule?
A3: Both fluorine and bromine are electron-withdrawing groups. This electronic effect makes the aryl bromide more susceptible to oxidative addition in palladium-catalyzed cross-coupling cycles. The fluorine atom can also influence the acidity of the N-H proton on the triazole ring, potentially affecting the conditions required for N-alkylation or N-arylation.
Q4: What are the typical purification methods for derivatives of 6-Bromo-5-fluoro-1H-benzo[d]triazole?
A4: Purification strategies depend on the properties of the synthesized derivative. Common methods include:
-
Silica Gel Column Chromatography: This is the most common method for separating reaction products from starting materials and byproducts, including the separation of N1 and N2 isomers.[6][7]
-
Recrystallization: If the product is a solid with suitable solubility properties, recrystallization can be a highly effective method for purification.[7]
-
Preparative HPLC: For difficult separations or to obtain high-purity samples, preparative high-performance liquid chromatography can be employed.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q: I am not getting the desired product in my Suzuki coupling reaction with 6-Bromo-5-fluoro-1H-benzo[d]triazole. What could be the problem?
A: Low or no yield in Suzuki coupling can be attributed to several factors. Here is a systematic approach to troubleshoot the issue:
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Catalyst and Ligand: Ensure the palladium catalyst and ligand are active. Use pre-catalysts or ensure the active Pd(0) species is generated in situ. The choice of ligand is critical; for aryl bromides, phosphine ligands like SPhos or XPhos are often effective.[8]
-
Base: The base is crucial for activating the boronic acid.[2] Ensure the base is anhydrous and strong enough. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8][9] The benzotriazole moiety itself is weakly acidic and can interact with the base.[10] You may need to use a stronger base or a higher equivalent.
-
Solvent and Temperature: The reaction requires anhydrous, degassed solvents (e.g., dioxane, THF, or DMF) to prevent catalyst deactivation.[8] If the reaction is sluggish, increasing the temperature (typically between 80-110 °C) may improve the reaction rate.
-
Quality of Reagents: Verify the purity of the boronic acid and the 6-Bromo-5-fluoro-1H-benzo[d]triazole. Impurities can poison the catalyst.
Issue 2: Poor Regioselectivity during N-Alkylation
Q: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity?
A: Achieving high regioselectivity is a known challenge in benzotriazole chemistry.[3] Consider the following adjustments:
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF or DMSO often favor N1 alkylation.
-
Base: The choice of base can influence the site of deprotonation. Stronger bases like NaH may favor one isomer over weaker bases like K₂CO₃.
-
Counter-ion: The cation of the base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can coordinate with the triazole nitrogens and influence the reaction's regioselectivity.
-
-
Catalysis: Certain catalysts, such as B(C₆F₅)₃, have been reported to provide high selectivity for N1-alkylation of benzotriazoles with diazoalkanes.[4]
-
Alternative Strategies: If direct alkylation fails, consider a multi-step approach where the desired isomer is synthesized through a different route, for example, via intramolecular cyclization.[11]
Issue 3: Side Reactions in Buchwald-Hartwig Amination
Q: I am observing significant amounts of hydrodehalogenation (replacement of Br with H) in my Buchwald-Hartwig amination. How can I minimize this side reaction?
A: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[1] To minimize it:
-
Ligand Choice: Use sterically hindered biaryl phosphine ligands (e.g., BrettPhos, RuPhos). These ligands promote reductive elimination over side reactions like beta-hydride elimination, which can lead to hydrodehalogenation.[12]
-
Base: Use a base that is strong enough to deprotonate the amine but does not promote side reactions. LiHMDS or NaOtBu are commonly used.[12] Ensure the base is added slowly and at the correct temperature.
-
Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help suppress side reactions.
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of 6-Bromo-5-fluoro-1H-benzo[d]triazole with various boronic acids.
Reaction Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 6-Bromo-5-fluoro-1H-benzo[d]triazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the tube.
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL) via syringe.
-
Heating: Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired compound.
Table 1: Optimization of Suzuki Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 85 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | Toluene | 110 | 78 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | DMF | 100 | 92 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | THF/H₂O | 80 | 65 |
Note: Yields are representative and can vary based on the specific boronic acid used.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the C-N cross-coupling of 6-Bromo-5-fluoro-1H-benzo[d]triazole with various amines.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for cross-coupling reactions.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 6-Bromo-5-fluoro-1H-benzo[d]triazole (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the palladium pre-catalyst (e.g., RuPhos Precatalyst, 0.02 mmol, 2 mol%).[12]
-
Solvent and Base Addition: Evacuate and backfill the tube with an inert gas three times. Add anhydrous solvent (e.g., THF or Toluene, 5 mL) via syringe. Add the base (e.g., LiHMDS, 1M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv.) dropwise to the stirred reaction mixture.[12]
-
Heating: Seal the tube and heat the reaction mixture to the required temperature (typically 65-100 °C).[12][13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
Table 2: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Amine Type | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Primary | BrettPhos G3 (2) | LiHMDS (2.0) | THF | 65 | 90 |
| 2 | Secondary | RuPhos G3 (2) | NaOtBu (2.0) | Toluene | 100 | 88 |
| 3 | Aniline | XPhos G3 (2) | K₃PO₄ (2.0) | Dioxane | 100 | 82 |
| 4 | Primary | Pd₂(dba)₃/rac-BINAP (2.5/5) | Cs₂CO₃ (2.0) | Toluene | 100 | 75 |
Note: Yields are representative and can vary based on the specific amine used. Pre-catalysts (G3) are often highly effective.[12]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 7. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzotriazole - Wikipedia [en.wikipedia.org]
- 11. tsijournals.com [tsijournals.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
troubleshooting failed reactions involving 6-Bromo-5-fluoro-1H-benzo[d]triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-5-fluoro-1H-benzo[d]triazole. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Troubleshooting Failed Reactions
Q1: My Suzuki-Miyaura coupling reaction with 6-Bromo-5-fluoro-1H-benzo[d]triazole is showing low to no yield. What are the potential causes and how can I troubleshoot it?
A1: Low or no yield in a Suzuki-Miyaura coupling with this substrate can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure the purity of your 6-Bromo-5-fluoro-1H-benzo[d]triazole, the boronic acid or ester, and the base. Boronic acids can degrade over time, especially if not stored properly.
-
Catalyst Activity: The palladium catalyst may be inactive. Use a fresh batch of catalyst and ensure it has been stored under an inert atmosphere.
-
Solvent Quality: Use anhydrous and degassed solvents. The presence of oxygen and water can deactivate the catalyst.
Troubleshooting Workflow:
Technical Support Center: 6-Bromo-5-fluoro-1H-benzo[d]triazole Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of temperature on the reaction kinetics of 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate for the synthesis of 6-Bromo-5-fluoro-1H-benzo[d]triazole?
As a general principle in chemical kinetics, increasing the temperature increases the rate of a chemical reaction. This relationship is described by the Arrhenius equation, which states that the rate constant (k) of a reaction increases exponentially as the absolute temperature (T) increases.[1][2] The primary reasons for this are that at higher temperatures, reactant molecules have greater kinetic energy, leading to more frequent collisions and a higher proportion of collisions with sufficient energy to overcome the activation energy barrier.[2] For many chemical reactions, a common rule of thumb is that the reaction rate approximately doubles for every 10°C increase in temperature.[1]
Q2: What are the potential consequences of running a reaction involving 6-Bromo-5-fluoro-1H-benzo[d]triazole at a temperature that is too high?
Running the reaction at excessively high temperatures can lead to several undesirable outcomes:
-
Formation of Impurities: Elevated temperatures can promote side reactions, leading to a more complex product mixture and a lower yield of the desired 6-Bromo-5-fluoro-1H-benzo[d]triazole.[3]
-
Decomposition: The reactants, intermediates (like diazonium salts, if applicable to the synthetic route), or the final product may decompose at high temperatures, resulting in the formation of tarry or polymeric byproducts and a significant reduction in yield.[3]
-
Reduced Selectivity: If there are multiple possible reaction pathways, higher temperatures can decrease the selectivity for the desired product.
Q3: What are the potential consequences of running the reaction at a temperature that is too low?
Conducting the synthesis at a temperature that is too low can also be problematic:
-
Slow Reaction Rate: The reaction may proceed very slowly or not at all, making the process impractical for synthesis.
-
Incomplete Reaction: The reaction may not go to completion within a reasonable timeframe, leading to a low yield and the presence of unreacted starting materials in the final mixture.
-
Precipitation of Reagents: If the solubility of any of the reactants is limited in the chosen solvent, low temperatures could cause them to precipitate out of the solution, effectively halting the reaction.
Q4: How can I determine the optimal temperature for my specific reaction conditions?
The optimal temperature for synthesizing or reacting 6-Bromo-5-fluoro-1H-benzo[d]triazole will depend on the specific reactants, solvent, and catalysts used. A systematic approach is recommended:
-
Literature Review: Search for established procedures for the synthesis of similarly substituted benzotriazoles to find a starting temperature range.
-
Small-Scale Trials: Run a series of small-scale experiments at different temperatures (e.g., in 10°C increments) while keeping all other parameters constant.
-
Reaction Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
-
Analysis: Compare the yield and purity of the product from each trial to identify the temperature that provides the best balance of reaction rate, yield, and purity.
Troubleshooting Guides
Problem 1: Low or no yield of 6-Bromo-5-fluoro-1H-benzo[d]triazole.
| Potential Cause | Recommended Solution |
| Reaction Temperature is Too Low | The reaction rate may be too slow to produce a significant amount of product in the allotted time. Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or HPLC to observe any changes. |
| Insufficient Reaction Time | At a given temperature, the reaction may not have had enough time to proceed to completion. Extend the reaction time and continue to monitor its progress. |
| Decomposition at High Temperature | If the reaction was run at an elevated temperature, the desired product or a key intermediate may have decomposed. Repeat the reaction at a lower temperature. For reactions involving sensitive intermediates like diazonium salts, it is crucial to maintain low temperatures (e.g., 0-5°C).[3] |
Problem 2: The final product is discolored (e.g., yellow, brown, or black).
| Potential Cause | Recommended Solution |
| Formation of Polymeric Byproducts | Side reactions, particularly at elevated temperatures, can lead to the formation of colored polymeric materials.[3] Strictly control the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. |
| Decomposition of Intermediates | In many benzotriazole syntheses, diazonium salt intermediates are formed. These are often unstable at higher temperatures and can decompose to form colored phenolic impurities.[3] Maintain a low temperature (0-5°C) during the formation and reaction of any diazonium salt intermediates. |
| Oxidation of Starting Materials or Product | The starting materials or the final product may be susceptible to oxidation, which can be accelerated by heat. Ensure all starting materials are pure. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: The reaction produces a dark, tarry, or oily substance instead of a crystalline solid.
| Potential Cause | Recommended Solution |
| Elevated Reaction Temperatures | This is a common outcome when the reaction temperature is too high, leading to significant decomposition and polymerization.[3] Re-evaluate the reaction temperature. Start with a lower temperature and only increase it cautiously if the reaction fails to proceed. |
| Incorrect Stoichiometry or Order of Addition | Localized "hot spots" can occur if reagents are mixed too quickly, especially in exothermic reactions. This can lead to decomposition. Ensure the correct stoichiometry and add reagents slowly and with efficient stirring, especially during exothermic steps. Use an ice bath to control the temperature during additions if necessary. |
Experimental Protocols
General Protocol for Studying the Effect of Temperature on Reaction Rate
This protocol outlines a general method for determining the kinetic parameters of a reaction involving 6-Bromo-5-fluoro-1H-benzo[d]triazole.
-
Preparation:
-
Set up multiple identical reaction vessels, each equipped with a magnetic stirrer and a temperature probe.
-
Place each vessel in a temperature-controlled bath (e.g., oil bath, water bath, or cryostat) set to a specific temperature (e.g., 20°C, 30°C, 40°C, 50°C). Allow the vessels to equilibrate to the target temperature.
-
-
Reaction Initiation:
-
Charge each vessel with the appropriate solvent and all reactants except for one key starting material.
-
To initiate the reaction, add the final starting material to each vessel simultaneously (or in a timed sequence). Start a timer for each reaction as the final reagent is added.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot to stop it (e.g., by diluting it in a cold solvent or by adding a quenching agent).
-
Analyze the composition of each quenched aliquot using a pre-validated analytical method (e.g., HPLC, GC, or NMR spectroscopy) to determine the concentration of the reactant or product.
-
-
Data Analysis:
-
For each temperature, plot the concentration of the reactant versus time.
-
From these plots, determine the initial rate of the reaction or calculate the rate constant (k) using the appropriate integrated rate law.
-
Compile the calculated rate constants and the corresponding absolute temperatures (in Kelvin).
-
-
Arrhenius Plot and Activation Energy Calculation:
-
Transform the data by calculating the natural logarithm of each rate constant (ln(k)) and the inverse of each absolute temperature (1/T).
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Create an Arrhenius plot by graphing ln(k) on the y-axis versus 1/T on the x-axis.[1][4][5]
-
The data should form a straight line. Perform a linear regression to determine the slope of the line.
-
Calculate the activation energy (Ea) using the formula: Ea = -slope × R , where R is the ideal gas constant (8.314 J/mol·K).[1]
-
Data Presentation
Table 1: Example Data Table for Temperature Effect Experiments
| Run | Temperature (°C) | Temperature (K) | Time (min) | [Reactant] (mol/L) | [Product] (mol/L) |
| 1 | 20 | 293.15 | 0 | 0.100 | 0.000 |
| 15 | 0.085 | 0.015 | |||
| 30 | 0.072 | 0.028 | |||
| 2 | 30 | 303.15 | 0 | 0.100 | 0.000 |
| 15 | 0.065 | 0.035 | |||
| 30 | 0.042 | 0.058 | |||
| 3 | 40 | 313.15 | 0 | 0.100 | 0.000 |
| 15 | 0.040 | 0.060 | |||
| 30 | 0.016 | 0.084 |
Table 2: Example Data for Arrhenius Plot
| Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k) |
| 293.15 | 0.00020 | 0.00341 | -8.517 |
| 303.15 | 0.00045 | 0.00330 | -7.705 |
| 313.15 | 0.00098 | 0.00319 | -6.928 |
Visualizations
Caption: A general workflow for studying the effect of temperature on reaction kinetics.
Caption: A plausible synthetic pathway highlighting temperature-sensitive steps.
References
Technical Support Center: Characterization of 6-Bromo-5-fluoro-1H-benzo[d]triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Issue 1: Complex or Broad Peaks in ¹H NMR Spectrum
Question: Why does my ¹H NMR spectrum of 6-Bromo-5-fluoro-1H-benzo[d]triazole show broad peaks or more signals than expected?
Answer: This is a common challenge when characterizing benzotriazole derivatives and can be attributed to several factors:
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Tautomerism: 6-Bromo-5-fluoro-1H-benzo[d]triazole can exist as two rapidly interconverting tautomers (1H and 2H). This exchange can lead to broadened peaks or an average of the signals, depending on the solvent and temperature. In some instances, both tautomers may be observed, leading to a more complex spectrum than anticipated.[1][2][3][4]
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Solvent Effects: The choice of NMR solvent can significantly influence the tautomeric equilibrium and the chemical shifts of the aromatic protons.[5] Hydrogen-bonding solvents may favor one tautomer over the other.
-
Concentration: At high concentrations, intermolecular interactions can lead to peak broadening.[5]
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Presence of Impurities: Residual starting materials, reagents, or side products from the synthesis can contribute additional signals to the spectrum. A common synthetic route involves the diazotization of o-phenylenediamines, which could leave unreacted diamine or other byproducts.[6][7]
Troubleshooting Steps:
-
Vary the Solvent: Acquire spectra in different NMR solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to observe changes in chemical shifts and peak shapes, which can help identify tautomeric forms.[5]
-
Temperature Variation NMR: Running the NMR experiment at different temperatures can help resolve broadened peaks. At lower temperatures, the rate of tautomeric exchange may slow down, allowing for the observation of distinct signals for each tautomer. Conversely, at higher temperatures, the exchange may become rapid enough to show sharp, averaged signals.
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Dilute the Sample: Prepare a more dilute sample to minimize intermolecular interactions and observe if peak broadening decreases.
-
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can help in assigning the complex proton and carbon signals and distinguishing between isomers and impurities.
-
Purity Check: Analyze the sample by HPLC or LC-MS to assess its purity and identify any potential impurities.
Issue 2: Difficulty in Assigning Aromatic Signals in NMR
Question: How can I confidently assign the aromatic proton and carbon signals in the NMR spectra of 6-Bromo-5-fluoro-1H-benzo[d]triazole?
Answer: The substitution pattern on the benzene ring, including the presence of fluorine, leads to complex splitting patterns that can be challenging to interpret.
-
¹H-¹⁹F Coupling: The fluorine atom will couple with the neighboring protons, leading to additional splitting of their signals. The magnitude of the coupling constant (J-value) depends on the number of bonds separating the nuclei.
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Overlapping Signals: The aromatic protons may have similar chemical shifts, leading to overlapping multiplets that are difficult to resolve.
Troubleshooting and Assignment Strategy:
-
¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. This will confirm the presence of the fluorine and can provide information about its chemical environment.[8]
-
¹H-{¹⁹F} Decoupled NMR: Running a proton NMR experiment while decoupling the fluorine frequency will simplify the spectrum by removing the H-F couplings, making it easier to identify the proton signals and their H-H couplings.
-
2D NMR (COSY, NOESY/ROESY):
-
COSY: Will show correlations between coupled protons, helping to trace the connectivity within the aromatic spin system.
-
NOESY/ROESY: Can reveal through-space interactions between protons, which is useful for confirming assignments, especially when dealing with potential isomers.
-
-
Heteronuclear Correlation (HSQC, HMBC):
-
HSQC: Correlates each proton to its directly attached carbon atom.
-
HMBC: Shows correlations between protons and carbons over two to three bonds. This is particularly useful for assigning quaternary carbons and confirming the overall structure.[9]
-
Issue 3: Inconsistent Results in HPLC Analysis
Question: I am observing peak tailing, shifting retention times, or poor resolution in the HPLC analysis of 6-Bromo-5-fluoro-1H-benzo[d]triazole. What could be the cause?
Answer: These issues in HPLC can stem from the physicochemical properties of the compound and the chromatographic conditions.
-
Tautomerism: If the tautomeric interconversion is slow on the HPLC timescale, it can lead to peak broadening or even the appearance of two separate peaks.
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Secondary Interactions: The nitrogen atoms in the triazole ring can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
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Solubility: Poor solubility of the compound in the mobile phase can cause issues with peak shape and reproducibility. Benzotriazoles are generally more soluble in organic solvents than in water.[10][11]
Troubleshooting and Optimization:
-
Mobile Phase Modification:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous component of the mobile phase can improve peak shape.[10]
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Additive: Adding a small amount of a competing amine (e.g., triethylamine) or an acid (e.g., trifluoroacetic acid) to the mobile phase can help to suppress interactions with the stationary phase and reduce peak tailing.
-
-
Stationary Phase Selection: Consider using a different type of HPLC column, such as one with end-capping or a different stationary phase chemistry (e.g., phenyl-hexyl), to minimize secondary interactions.
-
Solvent for Sample Preparation: Ensure the sample is fully dissolved in the initial mobile phase or a solvent that is miscible with the mobile phase to avoid precipitation on the column.[12]
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Temperature Control: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the expected masses and isotopic patterns in the mass spectrum of 6-Bromo-5-fluoro-1H-benzo[d]triazole?
A1: The molecular formula is C₆H₃BrFN₃, with a monoisotopic mass of approximately 214.95 g/mol . Due to the presence of bromine, you should observe a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, you will see two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M⁺+2).[13]
Q2: What are the likely fragmentation patterns for 6-Bromo-5-fluoro-1H-benzo[d]triazole in mass spectrometry?
A2: Under electron ionization (EI), common fragmentation pathways for aromatic and heterocyclic compounds include:
-
Loss of N₂: A characteristic fragmentation of benzotriazoles is the loss of a neutral nitrogen molecule (N₂), resulting in a fragment ion with a mass of M-28.
-
Loss of Halogens: Cleavage of the C-Br or C-F bond can occur, leading to fragments corresponding to the loss of Br (M-79/81) or F (M-19).
-
Ring Cleavage: The benzotriazole ring system can undergo further fragmentation. The relative abundance of these fragments will depend on the ionization energy and the stability of the resulting ions.[14][15][16][17]
Q3: What are the potential impurities I should look for in my sample of 6-Bromo-5-fluoro-1H-benzo[d]triazole?
A3: The synthesis of benzotriazoles often involves the reaction of a substituted o-phenylenediamine with a nitrosating agent.[6][7] Potential impurities could include:
-
Starting Materials: Unreacted 4-bromo-5-fluoro-1,2-phenylenediamine.
-
Isomers: Depending on the synthetic route, positional isomers could be formed.
-
Side Products: Products from incomplete diazotization or other side reactions. These impurities can often be detected by HPLC, LC-MS, and NMR.
Q4: I am having trouble dissolving 6-Bromo-5-fluoro-1H-benzo[d]triazole for analysis. What solvents are recommended?
A4: Benzotriazole and its derivatives generally exhibit limited solubility in water but are more soluble in organic solvents.[10][18] For analytical purposes, the following solvents are commonly used:
-
NMR: Deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), deuterated acetone (acetone-d₆), and deuterated methanol (CD₃OD). If solubility is an issue in one, trying another is a good strategy.[5]
-
HPLC/LC-MS: Acetonitrile, methanol, and mixtures with water (often with additives like formic acid or ammonium acetate to improve ionization and peak shape). The sample should ideally be dissolved in the mobile phase.[12]
Data Presentation
Table 1: Physicochemical Properties of 6-Bromo-5-fluoro-1H-benzo[d]triazole
| Property | Value |
| Molecular Formula | C₆H₃BrFN₃ |
| Molecular Weight | 216.01 g/mol |
| Monoisotopic Mass | 214.9545 g/mol |
| Appearance | Off-white to light brown solid |
| IUPAC Name | 6-bromo-5-fluoro-1H-1,2,3-benzotriazole |
Table 2: Expected NMR Spectral Features
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |
| ¹H (Aromatic) | 7.0 - 8.5 | Doublets, Triplets, or Doublet of doublets due to H-H and H-F coupling |
| ¹³C (Aromatic) | 100 - 150 | Signals will show C-F coupling |
| ¹⁹F | -110 to -140 (relative to CFCl₃) | Multiplet due to coupling with aromatic protons |
| ¹⁵N | -150 to -50 (relative to CH₃NO₂) | Three distinct signals expected for the triazole ring |
Note: Actual chemical shifts are highly dependent on the solvent and concentration.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method that can be optimized for your specific instrument and sample.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR:
-
Acquire a standard ¹H spectrum.
-
Observe the chemical shifts, integration, and multiplicity of the signals.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
-
¹⁹F NMR:
-
Acquire a standard ¹⁹F spectrum.
-
-
2D NMR (if necessary for full assignment):
-
COSY, HSQC, and HMBC experiments should be performed using standard instrument parameters.
-
Visualizations
Caption: Workflow for the characterization of 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Caption: Logic diagram for troubleshooting complex NMR spectra.
References
- 1. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Experimental (13C NMR) and theoretical (ab initio molecular orbital calculations) studies on the prototropic tautomerism of benzotriazole and some derivatives symmetrically substituted on the benzene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. ijariie.com [ijariie.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uni-saarland.de [uni-saarland.de]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Validation & Comparative
Reactivity of 6-Bromo-5-fluoro-1H-benzo[d]triazole: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical research and development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, benzotriazoles are a privileged structural motif found in a wide array of biologically active compounds. The reactivity of substituted benzotriazoles, particularly in cross-coupling reactions, is of paramount importance for the synthesis of novel drug candidates. This guide provides a comprehensive comparison of the reactivity of 6-Bromo-5-fluoro-1H-benzo[d]triazole with other halobenzotriazoles, supported by established chemical principles and analogous experimental data from related heterocyclic systems.
General Reactivity Trends in Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity follows the trend: I > Br > Cl > F.[1][2][3] This trend is a direct consequence of the bond dissociation energies, where the weaker C-I bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.
For halobenzotriazoles, this principle implies that an iodo-substituted benzotriazole would be the most reactive, followed by its bromo, chloro, and fluoro counterparts. While 6-Bromo-5-fluoro-1H-benzo[d]triazole benefits from the inherent reactivity of the C-Br bond, the presence of the electron-withdrawing fluorine atom at the adjacent C-5 position can modulate the electronic properties of the aromatic ring, potentially influencing the rate and efficiency of cross-coupling reactions. The electron-withdrawing nature of fluorine is expected to increase the electrophilicity of the benzotriazole ring system.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies on the entire series of halobenzotriazoles are not extensively available in the public domain, we can infer the relative reactivity based on data from analogous heterocyclic systems and the fundamental principles of organic chemistry. The following tables summarize the expected comparative performance of 6-Bromo-5-fluoro-1H-benzo[d]triazole against other hypothetical halobenzotriazoles in three widely used cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.
| Halobenzotriazole Derivative | Expected Reactivity | Typical Reported Yields (Analogous Systems) | Notes |
| 6-Iodo-5-fluoro-1H-benzo[d]triazole | Highest | 85-95%[2] | Most reactive, but may be prone to side reactions such as dehalogenation. |
| 6-Bromo-5-fluoro-1H-benzo[d]triazole | High | 80-93% [2] | Offers a good balance of reactivity and stability. |
| 6-Chloro-5-fluoro-1H-benzo[d]triazole | Moderate | 60-85%[2] | Requires more active catalyst systems and potentially harsher reaction conditions. |
| 6,5-Difluoro-1H-benzo[d]triazole | Lowest | Generally unreactive | C-F bond activation is challenging and requires specialized catalysts. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceutical compounds.
| Halobenzotriazole Derivative | Expected Reactivity | Typical Reported Yields (Analogous Systems) | Notes |
| 6-Iodo-5-fluoro-1H-benzo[d]triazole | Highest | 70-90% | High reactivity can sometimes lead to catalyst inhibition with certain amines. |
| 6-Bromo-5-fluoro-1H-benzo[d]triazole | High | 60-90% [2] | Generally provides excellent results with a wide range of amines. |
| 6-Chloro-5-fluoro-1H-benzo[d]triazole | Moderate | 50-80% | Often requires bulky, electron-rich phosphine ligands for efficient coupling. |
| 6,5-Difluoro-1H-benzo[d]triazole | Lowest | Not commonly reported | C-F amination is a specialized and less common transformation. |
Sonogashira Coupling
The Sonogashira coupling is employed for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
| Halobenzotriazole Derivative | Expected Reactivity | Typical Reported Yields (Analogous Systems) | Notes |
| 6-Iodo-5-fluoro-1H-benzo[d]triazole | Highest | 80-95% | Preferred substrate for achieving high conversions under mild conditions. |
| 6-Bromo-5-fluoro-1H-benzo[d]triazole | High | 75-90% | A reliable substrate for Sonogashira coupling. |
| 6-Chloro-5-fluoro-1H-benzo[d]triazole | Moderate | 50-75%[1] | May require higher catalyst loadings and elevated temperatures. |
| 6,5-Difluoro-1H-benzo[d]triazole | Lowest | Not commonly reported | Generally not a suitable substrate for standard Sonogashira conditions. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. Below are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for 6-Bromo-5-fluoro-1H-benzo[d]triazole.
General Protocol for Suzuki-Miyaura Coupling
Objective: To synthesize 6-aryl-5-fluoro-1H-benzo[d]triazoles via a palladium-catalyzed cross-coupling reaction.
Materials:
-
6-Bromo-5-fluoro-1H-benzo[d]triazole (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add 6-Bromo-5-fluoro-1H-benzo[d]triazole, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a counter-flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
Objective: To synthesize 6-amino-5-fluoro-1H-benzo[d]triazoles.
Materials:
-
6-Bromo-5-fluoro-1H-benzo[d]triazole (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos or RuPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃ or LiHMDS, 1.4-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the 6-Bromo-5-fluoro-1H-benzo[d]triazole, palladium pre-catalyst, ligand, and base to an oven-dried reaction tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent and the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing Reaction Workflows and Pathways
To further aid in the conceptualization of these synthetic transformations, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway where a functionalized benzotriazole derivative might be investigated.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Hypothetical signaling pathway involving a kinase target.
References
A Comparative Guide to the Structural Validation of 6-Bromo-5-fluoro-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research and drug development. For novel heterocyclic compounds such as 6-Bromo-5-fluoro-1H-benzo[d]triazole, a precise structural assignment is paramount for understanding its physicochemical properties, biological activity, and potential as a pharmaceutical scaffold.
This guide provides an objective comparison of analytical techniques for the structural validation of 6-Bromo-5-fluoro-1H-benzo[d]triazole. While single-crystal X-ray crystallography stands as the definitive method for structural elucidation, its application is contingent on the ability to grow high-quality crystals. In instances where crystallographic data is unavailable, a synergistic application of various spectroscopic techniques provides a robust alternative for comprehensive structural characterization.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is an unparalleled technique that provides a precise three-dimensional map of a molecule's atomic arrangement in the solid state.[1][2][3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine absolute stereochemistry, bond lengths, and bond angles with exceptional accuracy. This method serves as the ultimate benchmark for structural validation.
As of this writing, a public crystal structure for 6-Bromo-5-fluoro-1H-benzo[d]triazole has not been deposited in crystallographic databases. The data presented below is therefore hypothetical, based on typical values for similar molecular fragments, to illustrate the definitive nature of the information that would be obtained from such an analysis.
Table 1: Hypothetical X-ray Crystallography Data for 6-Bromo-5-fluoro-1H-benzo[d]triazole
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 9.3 Å, b ≈ 9.4 Å, c ≈ 15.0 Å, β ≈ 105° |
| Selected Bond Lengths (Å) | C-Br ≈ 1.90, C-F ≈ 1.35, Aromatic C-C ≈ 1.39 |
| Selected Bond Angles (°) | C-C-Br ≈ 120, C-C-F ≈ 120, Aromatic C-C-C ≈ 120 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: A suitable single crystal of 6-Bromo-5-fluoro-1H-benzo[d]triazole would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Data Collection: The crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A modern diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector is used to collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction intensities are processed to solve the phase problem and generate an initial electron density map. The molecular structure is then built into this map and refined against the experimental data to yield the final atomic coordinates, bond lengths, and angles.
Alternative and Complementary Validation Methods
In the absence of a crystal structure, a combination of spectroscopic techniques is employed to build a conclusive case for the molecular structure. These methods are complementary, with each providing unique and orthogonal pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[5]
For 6-Bromo-5-fluoro-1H-benzo[d]triazole, ¹H NMR would identify the two aromatic protons, their coupling to each other, and their coupling to the fluorine atom. ¹³C NMR would show signals for each unique carbon atom, with their chemical shifts influenced by the attached halogens. ¹⁹F NMR is highly specific for the fluorine-containing environment and provides a sensitive probe for structural analysis.[6][7][8][9][10]
Table 2: Predicted NMR Spectroscopic Data for 6-Bromo-5-fluoro-1H-benzo[d]triazole (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~14.0 | br s | - | N-H |
| ~8.2 | d | J(H,F) ≈ 7 | H-4 | |
| ~7.9 | d | J(H,F) ≈ 10 | H-7 | |
| ¹³C | ~145 | d | J(C,F) ≈ 240 | C-5 |
| ~135 | s | - | C-7a | |
| ~130 | s | - | C-3a | |
| ~115 | d | J(C,F) ≈ 20 | C-4 | |
| ~112 | d | J(C,F) ≈ 5 | C-7 | |
| ~110 | d | J(C,F) ≈ 25 | C-6 | |
| ¹⁹F | ~ -125 | dd | J(F,H-4) ≈ 7, J(F,H-7) ≈ 10 | F-5 |
Experimental Protocols for NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[11][12] A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
¹H NMR Acquisition: The spectrum is acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.[13][14]
-
¹³C NMR Acquisition: A proton-decoupled spectrum is acquired. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a potentially longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.[13][15][16][17]
-
¹⁹F NMR Acquisition: A proton-decoupled spectrum is acquired. ¹⁹F is a highly sensitive nucleus, and spectra can be obtained relatively quickly.[6]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula.[18][19][20] For halogenated compounds, mass spectrometry is also invaluable for identifying the presence and number of chlorine or bromine atoms due to their characteristic isotopic distributions. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, resulting in a distinctive "M" and "M+2" peak of almost equal intensity for the molecular ion.[21][22][23][24]
Table 3: Predicted High-Resolution Mass Spectrometry Data for 6-Bromo-5-fluoro-1H-benzo[d]triazole
| Ion | Calculated m/z (C₆H₃BrFN₃) | Observed m/z | Isotopic Peak | Relative Intensity |
| [M+H]⁺ | 215.9594 (for ⁷⁹Br) | ~215.959 | M | 100% |
| 217.9573 (for ⁸¹Br) | ~217.957 | M+2 | ~98% |
Experimental Protocol for HRMS
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The solution is introduced into the mass spectrometer (e.g., via electrospray ionization, ESI) and analyzed using a high-resolution mass analyzer like an Orbitrap or a time-of-flight (TOF) instrument. The instrument is calibrated to ensure high mass accuracy.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For 6-Bromo-5-fluoro-1H-benzo[d]triazole, key absorptions would include the N-H stretch of the triazole ring, C-H and C=C stretching of the aromatic system, and the C-F and C-Br stretches.[25][26][27][28][29]
Table 4: Predicted Infrared (IR) Absorption Frequencies for 6-Bromo-5-fluoro-1H-benzo[d]triazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2900-2600 | Broad | N-H Stretch (H-bonded) |
| ~1620-1580 | Medium-Strong | Aromatic C=C Stretch |
| ~1250-1150 | Strong | C-F Stretch |
| ~650-550 | Medium | C-Br Stretch |
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.[30]
-
Sample Analysis: A small amount of the solid sample is placed directly onto the ATR crystal.[31][32][33] Pressure is applied using an anvil to ensure good contact between the sample and the crystal.[31][32]
-
Data Collection: The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted to yield the final absorbance spectrum of the sample.
Workflow for Structural Validation without Crystallography
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound when X-ray crystallography data is not available. The synergistic use of orthogonal analytical techniques provides a high degree of confidence in the final structural assignment.
Caption: Workflow for the structural validation of a novel compound using complementary analytical techniques.
Conclusion
While single-crystal X-ray crystallography provides the most definitive and detailed structural information, its application is not always feasible. This guide demonstrates that a comprehensive and rigorous structural validation of 6-Bromo-5-fluoro-1H-benzo[d]triazole can be achieved through the combined application of NMR spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy. The orthogonal data from these techniques, when taken together, provides a powerful and convincing body of evidence to confirm the molecule's identity and structure, enabling further research and development with confidence.
References
- 1. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. migrationletters.com [migrationletters.com]
- 3. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 13. books.rsc.org [books.rsc.org]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.uiowa.edu [chem.uiowa.edu]
- 17. epfl.ch [epfl.ch]
- 18. High-resolution mass spectrometry of small molecules bound to membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. ms isotopes: Br and Cl [employees.csbsju.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. asianpubs.org [asianpubs.org]
- 30. mse.washington.edu [mse.washington.edu]
- 31. agilent.com [agilent.com]
- 32. drawellanalytical.com [drawellanalytical.com]
- 33. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to Purity Assessment of 6-Bromo-5-fluoro-1H-benzo[d]triazole: HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for novel chemical entities is a cornerstone of drug discovery and development. For 6-Bromo-5-fluoro-1H-benzo[d]triazole, a heterocyclic compound with potential applications in medicinal chemistry, ensuring high purity is critical for obtaining reliable biological data and meeting regulatory standards. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) is a primary and widely adopted technique for the purity determination of non-volatile and thermally labile compounds such as 6-Bromo-5-fluoro-1H-benzo[d]triazole. Its high resolution and sensitivity make it an ideal method for separating the main compound from structurally related impurities.
Alternative Analytical Techniques
While HPLC is a powerful tool, employing orthogonal methods can provide a more comprehensive purity profile.[1] Orthogonal methods are based on different physicochemical principles, thus offering a different analytical perspective and a higher degree of confidence in the purity assessment.
-
Quantitative Nuclear Magnetic Resonance (qNMR): Unlike chromatographic techniques that rely on the relative response of a detector, qNMR offers a direct measurement of the analyte's concentration against a certified internal standard.[1] This makes it a primary analytical method for purity assessment.[1][2]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and identifying impurities.[3] When coupled with a chromatographic separation technique like HPLC (LC-MS), it can provide structural information about the separated impurities.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the purity of highly pure crystalline substances. The presence of impurities typically leads to a depression and broadening of the melting point peak.
-
Spectroscopic Methods: Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and UV-Vis spectroscopy are valuable for confirming the identity and functional groups of the compound.[1]
Comparative Data Presentation
The following table summarizes the key performance attributes of HPLC compared to qNMR and LC-MS for the purity assessment of 6-Bromo-5-fluoro-1H-benzo[d]triazole.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹H NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Chromatographic separation based on polarity.[1] | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Separation by chromatography followed by mass-to-charge ratio detection. |
| Primary Use | Purity determination and impurity profiling. | Absolute purity determination and structural confirmation.[2] | Impurity identification and molecular weight confirmation.[3] |
| Quantitation | Relative (Area Percent) or external/internal standard calibration. | Absolute, using a certified internal standard. | Primarily qualitative, can be quantitative with appropriate standards. |
| Selectivity | High, tunable through mobile phase and stationary phase selection. | High, based on unique chemical shifts of protons. | Very high, based on mass-to-charge ratio. |
| Sensitivity | High (ng to pg range). | Moderate (µg to mg range). | Very high (pg to fg range). |
| Sample Throughput | High. | Moderate. | High. |
| Instrumentation Cost | Moderate. | High. | High. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general reverse-phase HPLC method suitable for the purity assessment of 6-Bromo-5-fluoro-1H-benzo[d]triazole. This method is based on established procedures for similar benzotriazole derivatives.[4][5][6]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B. |
| Flow Rate | 1.0 mL/min.[4] |
| Column Temperature | 30 °C.[4] |
| Detection Wavelength | 220 nm.[4] |
| Injection Volume | 10 µL. |
Sample Preparation:
-
Accurately weigh approximately 5 mg of 6-Bromo-5-fluoro-1H-benzo[d]triazole.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of 6-Bromo-5-fluoro-1H-benzo[d]triazole.
Conceptual Comparison of Analytical Techniques
The choice of analytical technique for purity assessment is often guided by the specific requirements of the analysis, such as the need for absolute quantitation, impurity identification, or high throughput screening.
Caption: Logical relationship between different analytical techniques for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents [patents.google.com]
- 5. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of 5-Methyl-1H-benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthetic Utility of 6-Bromo-5-fluoro-1H-benzo[d]triazole and Related Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of novel molecules with desired properties. Halogenated benzotriazoles are a class of scaffolds that have garnered significant attention due to their versatile reactivity and their prevalence in biologically active compounds. This guide provides a comparative analysis of the synthetic utility of 6-Bromo-5-fluoro-1H-benzo[d]triazole against two structurally similar and commonly employed building blocks: 6-bromo-1H-benzotriazole and 5,6-difluoro-1H-benzotriazole .
The strategic placement of halogen atoms on the benzotriazole core significantly influences the molecule's reactivity and the physicochemical properties of its derivatives. While direct, head-to-head comparative experimental data for these specific building blocks is not extensively available in the surveyed literature, this guide extrapolates from established principles of organic chemistry and data from analogous systems to provide a comprehensive overview of their synthetic utility.
Core Reactions and Reactivity Profiles
The primary modes of synthetic transformation for these building blocks involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, as well as N-alkylation/arylation of the triazole ring.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound. For the bromo-substituted benzotriazoles, the bromine atom serves as the reactive handle for this transformation.
6-Bromo-5-fluoro-1H-benzo[d]triazole is expected to readily participate in Suzuki coupling reactions at the C-6 position. The electron-withdrawing nature of the fluorine atom at the C-5 position can modulate the electronic properties of the C-Br bond, potentially influencing the rate of oxidative addition to the palladium catalyst. While this electronic effect may lead to slightly different optimal reaction conditions compared to its non-fluorinated counterpart, high yields are generally achievable with standard Suzuki protocols.
6-bromo-1H-benzotriazole serves as a baseline for comparison. It is a well-established substrate for Suzuki coupling, and numerous protocols exist for its successful arylation.
5,6-difluoro-1H-benzotriazole , lacking a bromine or iodine atom, is generally unreactive as an aryl halide partner in standard Suzuki coupling reactions. The C-F bond is significantly stronger and less prone to oxidative addition.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Building Block | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromo-5-fluoro-1H-benzo[d]triazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | 12 | ~85-95 (estimated) |
| 6-bromo-1H-benzotriazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90[1] |
| 5,6-difluoro-1H-benzotriazole | - | - | - | - | - | - | N/A |
Note: The yield for 6-Bromo-5-fluoro-1H-benzo[d]triazole is an estimation based on the reactivity of similar bromo-fluoro aromatic compounds in Suzuki coupling reactions. Specific experimental data for this exact transformation was not found in the surveyed literature.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. Similar to the Suzuki coupling, the C-Br bond is the reactive site for this transformation.
6-Bromo-5-fluoro-1H-benzo[d]triazole is anticipated to be a suitable substrate for Buchwald-Hartwig amination. The fluorine atom's influence on the electronic environment of the aromatic ring may affect the rate of reductive elimination from the palladium center.
6-bromo-1H-benzotriazole is a commonly used substrate in Buchwald-Hartwig reactions, and a variety of conditions have been developed for its coupling with a wide range of amines.
5,6-difluoro-1H-benzotriazole , due to the inertness of the C-F bonds under typical Buchwald-Hartwig conditions, is not a suitable substrate for this reaction.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Building Block | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromo-5-fluoro-1H-benzo[d]triazole | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | ~80-90 (estimated) |
| 6-bromo-1H-indazole (analogue) | Aniline | BrettPhos precatalyst | LiHMDS | THF | 65 | 12-24 | 85[2] |
| 5,6-difluoro-1H-benzotriazole | - | - | - | - | - | - | N/A |
Note: The yield for 6-Bromo-5-fluoro-1H-benzo[d]triazole is an estimation based on established protocols for similar bromo-fluoro aromatic compounds. Data for the closely related 6-bromo-1H-indazole is provided for reference.
N-Alkylation and N-Arylation: Functionalizing the Triazole Ring
The triazole ring of all three building blocks can be functionalized at the N-1 or N-2 positions. The regioselectivity of this transformation is often influenced by the reaction conditions, including the choice of base, solvent, and alkylating or arylating agent.
The electronic properties of the benzene ring, influenced by the halogen substituents, can have a subtle effect on the nucleophilicity of the different nitrogen atoms in the triazole ring, thus influencing the N1/N2 selectivity of the reaction. For 6-Bromo-5-fluoro-1H-benzo[d]triazole , the electron-withdrawing fluorine atom may slightly decrease the overall nucleophilicity of the triazole nitrogens compared to 6-bromo-1H-benzotriazole . However, regioselective N-alkylation can often be achieved under kinetic or thermodynamic control.
Table 3: General Conditions for N-Alkylation
| Building Block | Alkylating Agent | Base | Solvent | Temp (°C) |
| All three | Alkyl halide | K₂CO₃ or NaH | DMF or THF | RT to 80 |
Experimental Protocols
The following are generalized experimental protocols for the key transformations discussed. Researchers should note that optimization of these conditions for specific substrates is often necessary to achieve optimal results.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel charged with the bromo-benzotriazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a degassed solvent mixture (e.g., toluene/ethanol/water). The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature until the reaction is complete (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the bromo-benzotriazole (1.0 eq.), the amine (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., Cs₂CO₃, 1.5 eq.) are combined. The tube is evacuated and backfilled with an inert gas three times. Anhydrous, degassed solvent (e.g., toluene) is added via syringe. The tube is sealed and the reaction mixture is heated at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for N-Alkylation
To a solution of the benzotriazole (1.0 eq.) in a suitable solvent (e.g., DMF or THF) is added a base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.2 eq.) at room temperature. The mixture is stirred for a short period before the addition of the alkylating agent (1.1 eq.). The reaction is stirred at the appropriate temperature until completion. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Visualization of Key Processes
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Decision tree for selecting the appropriate benzotriazole building block.
Conclusion
6-Bromo-5-fluoro-1H-benzo[d]triazole emerges as a highly versatile building block, offering a reactive handle for key C-C and C-N bond-forming reactions, coupled with the potential for the fluorine atom to impart unique electronic properties to the final products. Its reactivity in cross-coupling reactions is comparable to the non-fluorinated analogue, 6-bromo-1H-benzotriazole , making it a valuable tool for introducing both aryl and amino substituents. In contrast, 5,6-difluoro-1H-benzotriazole is not suitable for these transformations but can be utilized when functionalization of the benzotriazole core is desired through other means, or when the fluorine atoms themselves are the desired feature in the final molecule. The choice of building block will ultimately depend on the specific synthetic strategy and the desired properties of the target molecule. Further experimental studies directly comparing these building blocks would be invaluable to the scientific community for precise reaction optimization.
References
Comparative Evaluation of 6-Bromo-5-fluoro-1H-benzo[d]triazole-Based Compounds: An Analysis of Analogs
A comprehensive review of existing scientific literature did not yield specific in vitro or in vivo evaluation data for 6-Bromo-5-fluoro-1H-benzo[d]triazole-based compounds. Therefore, this guide provides a comparative analysis of structurally related halogenated benzotriazole derivatives to offer insights into their potential biological activities. The data presented herein is based on published studies of analogous compounds and is intended to serve as a resource for researchers, scientists, and drug development professionals.
The benzotriazole scaffold is a versatile core in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Halogenation of the benzotriazole ring is a common strategy to modulate the physicochemical properties and biological activity of these compounds.[3] This guide summarizes the available quantitative data, experimental protocols, and relevant biological pathways for various bromo- and fluoro-substituted benzotriazole analogs to facilitate comparative evaluation.
In Vitro Anticancer Activity of Halogenated Benzotriazole Analogs
Several studies have explored the antiproliferative effects of halogenated benzotriazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound/Analog | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Substituted bromopyridine acetamide benzothiazole derivative | SKRB-3 (Breast Cancer) | 0.0012 | - | - |
| SW620 (Colon Adenocarcinoma) | 0.0043 | - | - | |
| A549 (Lung Cancer) | 0.044 | - | - | |
| HepG2 (Liver Cancer) | 0.048 | - | - | |
| Indole based hydrazine carboxamide benzothiazole | HT29 (Colon Cancer) | 0.015 | - | - |
| Substituted 2-hydroxybenzylidene containing semicarbazide | MDA-MB-231 (Breast Cancer) | 0.24 - 0.92 | - | - |
| MNK-45 (Gastric Cancer) | 0.24 - 0.92 | - | - | |
| NCI-H226 (Lung Cancer) | 0.24 - 0.92 | - | - | |
| HT-29 (Colon Cancer) | 0.24 - 0.92 | - | - | |
| SK-N-SH (Neuroblastoma) | 0.24 - 0.92 | - | - | |
| Imidazole based benzothiazole | - | 10 | Doxorubicin | - |
| Benzotriazole-substituted quinazoline (ARV-2) | MCF-7 (Breast Cancer) | 3.16 | - | - |
| HeLa (Cervical Cancer) | 5.31 | - | - | |
| HT-29 (Colon Cancer) | 10.6 | - | - | |
| Benzotriazole with 2,4-(Cl)2 functionalization | MCF-7 (Breast Cancer) | 3.57 | - | - |
| HL-60 (Leukemia) | 0.40 | - | - | |
| HCT-116 (Colon Cancer) | 2.63 | - | - |
In Vitro Antiviral Activity of Halogenated Benzotriazole Analogs
Halogenated benzotriazoles have also been investigated for their potential as antiviral agents. The half-maximal effective concentration (EC50) is used to measure a drug's potency in inhibiting viral replication.
| Compound/Analog | Virus | Cell Line | EC50 (µM) |
| 5,6-dichloro-1-(β-D-ribofuranosyl)benzotriazole (DRBT) | West Nile Virus (RNA substrate) | - | ~0.3 |
| West Nile Virus (DNA substrate) | - | ~3 | |
| Hepatitis C Virus (with preincubation) | - | 0.1 | |
| 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acid derivative (Compound 56) | Coxsackie Virus B5 | - | 0.15 |
| N-(4-(2H-benzo[d][4][5][6]triazol-2-yl)phenyl-R-amide derivative (Compound 17) | Coxsackie Virus B5 | - | 6.9 |
| Poliovirus (Sb-1) | - | 20.5 | |
| N-(4-(2H-benzo[d][4][5][6]triazol-2-yl)phenyl-R-amide derivative (Compound 18) | Coxsackie Virus B5 | - | 5.5 |
| Poliovirus (Sb-1) | - | 17.5 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., halogenated benzotriazole derivatives) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in infectious virus particles after treatment with a compound.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of virus for a short period to allow for viral attachment.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of the test compound.
-
Incubation: The plates are incubated for a period that allows for the formation of viral plaques (localized areas of cell death).
-
Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the untreated virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Visualizations
Figure 1: General workflow for an in vitro cytotoxicity (MTT) assay.
Figure 2: A potential signaling pathway targeted by benzotriazole derivatives.
References
- 1. journals.worldbiologica.com [journals.worldbiologica.com]
- 2. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure–activity relationships | Semantic Scholar [semanticscholar.org]
- 3. Halogenated benzimidazoles and benzotriazoles as inhibitors of the NTPase/helicase activities of hepatitis C and related viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
Cross-Validation of Experimental and Computational Data for 6-Bromo-5-fluoro-1H-benzo[d]triazole: A Comparative Guide
In the landscape of modern drug discovery and materials science, the synergy between experimental analysis and computational modeling is paramount. This guide provides a comparative framework for the cross-validation of experimental data with computational predictions for the heterocyclic compound 6-Bromo-5-fluoro-1H-benzo[d]triazole. By integrating in-silico predictions with laboratory findings, researchers can achieve a deeper understanding of molecular structure, properties, and potential biological activity, thereby accelerating the development of novel therapeutic agents. This objective comparison is tailored for researchers, scientists, and drug development professionals.
Experimental Data Summary
Experimental characterization provides the ground truth for any new chemical entity. For 6-Bromo-5-fluoro-1H-benzo[d]triazole (CAS: 1242336-69-1, Formula: C₆H₃BrFN₃), a variety of spectroscopic and physical data is essential for structural confirmation and purity assessment.[1] While full datasets are often proprietary, the availability of key analytical data is documented by various chemical suppliers.[2] Below is a summary of the typical experimental data acquired for this compound.
| Parameter | Experimental Data Type | Description | Source |
| Identity & Structure | ¹H NMR, ¹³C NMR | Provides information on the chemical environment of hydrogen and carbon atoms, confirming the molecular structure. | [2] |
| Functional Groups | Infrared (IR) Spectroscopy | Identifies characteristic vibrational frequencies of functional groups present in the molecule. | [2] |
| Molecular Weight | Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition. | [2] |
| Purity | High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | Mentioned for similar compounds[3] |
| Physical Properties | Melting Point, Solubility | Characterizes the physical state and solvent compatibility of the compound. | Vendor Data |
Computational Predictions Overview
| Parameter | Computational Method | Predicted Data | Relevance |
| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized 3D coordinates, bond lengths, and angles. | Foundation for all other predictions. |
| Spectroscopic Properties | DFT/GIAO | Predicted ¹H and ¹³C NMR chemical shifts. | Direct comparison with experimental NMR spectra. |
| Vibrational Frequencies | DFT | Calculated IR and Raman active vibrational modes. | Aids in the assignment of experimental IR spectra. |
| Electronic Properties | DFT | HOMO-LUMO energies, molecular electrostatic potential (MEP). | Insights into reactivity, stability, and intermolecular interactions. |
| Biological Activity | Molecular Docking | Binding affinity and mode of interaction with protein targets. | Prediction of potential therapeutic targets. |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. Below is a representative protocol for acquiring ¹H NMR data.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-5-fluoro-1H-benzo[d]triazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record the ¹H NMR spectrum at room temperature. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak as an internal standard. Integrate the signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to elucidate the molecular structure.
Visualization of Cross-Validation Workflow and Chemical Structures
To visually represent the process of cross-validation and the molecules of interest, the following diagrams are provided.
Caption: Workflow for the cross-validation of experimental and computational data.
Caption: Structures of the target molecule and a related analogue.
Comparative Analysis and Discussion
The core of the cross-validation process lies in the direct comparison of experimental and computational data. For instance, the predicted ¹H NMR chemical shifts from DFT calculations can be compared with the experimental spectrum. A good correlation between the two datasets provides strong evidence for the correct structural assignment. Discrepancies, on the other hand, can point to limitations in the computational model or suggest alternative structural possibilities.
Similarly, calculated vibrational frequencies from DFT can be correlated with experimental IR absorption bands. While a direct one-to-one match is not always expected due to the harmonic approximation in many calculations, the overall pattern of the spectra should be comparable. This comparison aids in the confident assignment of complex vibrational modes.
Molecular docking studies, while predictive in nature, can offer valuable hypotheses about the biological activity of 6-Bromo-5-fluoro-1H-benzo[d]triazole. By docking the computationally optimized structure into the active site of a relevant protein target, researchers can predict binding affinities and key intermolecular interactions. These in-silico findings can then guide the design of in-vitro biological assays to experimentally validate the predicted activity. Several studies on benzotriazole derivatives have successfully employed this strategy to identify potential antimicrobial or anticancer agents.[7][8][9]
Conclusion
The integrated approach of combining experimental characterization with computational prediction provides a robust framework for the study of novel compounds like 6-Bromo-5-fluoro-1H-benzo[d]triazole. This guide highlights the importance of this synergy in modern chemical and pharmaceutical research. By systematically comparing experimental data with in-silico predictions, researchers can achieve a higher level of confidence in their findings, gain deeper insights into molecular behavior, and make more informed decisions in the drug discovery and development pipeline. This cross-validation methodology is an indispensable tool for accelerating scientific progress and innovation.
References
- 1. jddtonline.info [jddtonline.info]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 6-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. A competition between hydrophobic and electrostatic interactions in protein-ligand systems. Binding of heterogeneously halogenated benzotriazoles by the catalytic subunit of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. currentopinion.be [currentopinion.be]
- 8. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromo-5-fluoro-1H-benzo[d]triazole: A Guide for Laboratory Professionals
Proper Disposal of 6-Bromo-5-fluoro-1H-benzo[d][1][2][3]triazole: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 6-Bromo-5-fluoro-1H-benzo[d][1][2][3]triazole, ensuring the protection of laboratory personnel and the environment.
The proper management and disposal of chemical waste are critical for maintaining a safe laboratory environment and adhering to regulatory standards. This document provides a comprehensive, step-by-step protocol for the disposal of 6-Bromo-5-fluoro-1H-benzo[d][1][2][3]triazole, a halogenated heterocyclic compound. Researchers, scientists, and drug development professionals should strictly follow these procedures to mitigate risks and ensure responsible chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 6-Bromo-5-fluoro-1H-benzo[d][1][2][3]triazole. All handling and disposal activities must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A flame-resistant laboratory coat.
Ensure that an eyewash station and safety shower are readily accessible. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1][4]
Waste Characterization and Segregation: The First Step to Safety
Due to its bromine and fluorine atoms, 6-Bromo-5-fluoro-1H-benzo[d][1][2][3]triazole is classified as a halogenated organic compound . Proper segregation of this waste stream is crucial to prevent dangerous reactions and to facilitate compliant and cost-effective disposal.
Key Principles of Waste Segregation:
-
Designated Waste Containers: Collect all waste containing 6-Bromo-5-fluoro-1H-benzo[d][1][2][3]triazole in a designated and clearly labeled "Halogenated Organic Waste" container.[5]
-
Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic waste, as this complicates the disposal process.[6][7]
-
Container Compatibility: Use chemically compatible waste containers, such as high-density polyethylene (HDPE), to prevent leaks and degradation.[5][8]
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.
Step-by-Step Disposal Protocol
The following protocol details the standard operating procedure for the disposal of pure 6-Bromo-5-fluoro-1H-benzo[d][1][2][3]triazole and contaminated materials.
1. Pure or Unused 6-Bromo-5-fluoro-1H-benzo[d][1][2][3]triazole (Solid Waste):
- Carefully transfer the solid chemical into a designated "Halogenated Organic Solid Waste" container.
- Minimize the generation of dust during transfer.
- Securely seal the container after the addition of waste.
2. Contaminated Labware and Materials (e.g., gloves, weighing paper, pipette tips):
- Place all solid contaminated materials, such as gloves and weighing paper, into a sealed bag before depositing them into the "Halogenated Organic Solid Waste" container.[5]
- Decontaminate glassware before washing. Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone), and collect the rinsate in the "Halogenated Organic Liquid Waste" container.[5] Following this initial rinse, the glassware can be washed according to standard laboratory procedures.
3. Solutions Containing 6-Bromo-5-fluoro-1H-benzo[d][1][2][3]triazole (Liquid Waste):
- Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a designated "Halogenated Organic Liquid Waste" container.
- Keep the waste container securely closed when not in use.[9][10]
- Do not overfill the waste container; a headspace of at least 10% is recommended to allow for vapor expansion.
Final Disposal Procedures
The ultimate disposal of 6-Bromo-5-fluoro-1H-benzo[d][1][2][3]triazole waste must be conducted by a licensed and approved hazardous waste disposal facility.[2][5] The preferred method for destroying halogenated organic compounds is through high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.[2]
Crucially, do not dispose of 6-Bromo-5-fluoro-1H-benzo[d][1][2][3]triazole down the drain or in regular trash.[2][3][8] Such actions are a violation of environmental regulations and can lead to significant contamination.
Summary of Chemical and Hazard Data
While specific quantitative disposal parameters are not typically available, the following table summarizes key information pertinent to the safe handling and disposal of halogenated benzotriazoles.
| Parameter | Information | Citation |
| Chemical Class | Halogenated Organic Compound | [5] |
| Primary Hazards | Harmful if swallowed. Causes severe skin burns and eye damage. May cause irritation to the respiratory system. May cause long-lasting harmful effects to aquatic life. | [1][2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, face shield, lab coat. | [1] |
| Waste Segregation | Designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste. | [5][6] |
| Recommended Disposal Method | Incineration by a licensed professional waste disposal service. | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-5-fluoro-1H-benzo[d][1][2][3]triazole and associated waste.
Caption: Disposal workflow for 6-Bromo-5-fluoro-1H-benzo[d][1][2][3]triazole.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of 6-Bromo-5-fluoro-1H-benzo[d]triazole: A Comprehensive Guide
Navigating the Safe Handling of 6-Bromo-5-fluoro-1H-benzo[d][1][2][3]triazole: A Comprehensive Guide
For Immediate Reference: Essential Safety and Logistical Information for Researchers
This guide provides crucial safety and logistical information for the handling of 6-Bromo-5-fluoro-1H-benzo[d][1][2][3]triazole (CAS No. 1242336-69-1).[1][4] Adherence to these protocols is essential for ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established best practices for halogenated organic compounds and available data for structurally similar molecules.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is paramount when working with 6-Bromo-5-fluoro-1H-benzo[d][1][2][3]triazole. The recommended PPE is summarized in the table below.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashing. | Protects against splashes and airborne particles. |
| Skin and Body Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). It is advisable to double-glove. - Lab Coat: A flame-resistant lab coat. - Clothing: Long pants and closed-toe shoes. | Prevents skin contact with the chemical. |
| Respiratory Protection | All handling of solid or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes inhalation of dust or vapors. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational workflow is critical for minimizing exposure and preventing accidents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
